molecular formula C11H11N3O2 B1598294 benzyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 32016-28-7

benzyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B1598294
CAS No.: 32016-28-7
M. Wt: 217.22 g/mol
InChI Key: QBEUXDWEKIOSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-amino-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUXDWEKIOSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402351
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32016-28-7
Record name benzyl 5-amino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of Benzyl 5-amino-1H-pyrazole-4-carboxylate

[1]

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines (ATP-competitive kinase inhibitors) and macrocyclic drug candidates.[1] Its structural validation is complicated by annular tautomerism inherent to the 1H-pyrazole core.[1] This guide provides a definitive elucidation pathway, distinguishing the 5-amino-1H tautomer from its 3-amino-1H isomer using NMR spectroscopy, X-ray crystallography, and synthetic regiochemistry.[1]

Synthetic Origin & Regiochemistry

Understanding the synthesis is the first step in elucidation.[1] The regiochemistry is established during the cyclocondensation of hydrazine with a push-pull alkene.[1]

Validated Synthetic Protocol

Reagents: Benzyl 2-cyano-3-ethoxyacrylate, Hydrazine Hydrate (

1

Mechanism:

  • Michael Addition: The nucleophilic nitrogen of hydrazine attacks the

    
    -carbon of the acrylate, displacing the ethoxy group.[1]
    
  • Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (not the ester), forming the pyrazole ring.[1]

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amine.[1]

Protocol:

  • Dissolve benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (0.5 M).

  • Add hydrazine hydrate (1.1 eq) dropwise at

    
    .[1]
    
  • Reflux for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[1]

  • Cool to room temperature. The product precipitates as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water to yield analytical grade crystals.

Reaction Pathway Visualization

SynthesisPrecursorBenzyl 2-cyano-3-ethoxyacrylateInterIntermediate(Hydrazinyl acrylate)Precursor->Inter+ N2H4CyclizationCyclization on NitrileInter->Cyclization- EtOHProductThis compoundCyclization->ProductTautomerization

Caption: Stepwise cyclocondensation mechanism establishing the 5-amino regiochemistry.

Spectroscopic Characterization (The Evidence)

Mass Spectrometry (MS)[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Signal:

    
     Da.[1]
    
  • Fragmentation: Loss of the benzyl group (

    
    ) is a characteristic fragment, often observed at 
    
    
    .[1]
Infrared Spectroscopy (IR)
  • Amine (

    
    ):  Doublet stretch at 
    
    
    (Asymmetric/Symmetric).[1]
  • Ester (

    
    ):  Strong, sharp band at 
    
    
    .[1] Note: This is slightly lower than typical aliphatic esters due to conjugation with the pyrazole ring and intramolecular H-bonding.[1]
  • Nitrile (

    
    ): ABSENT.  The disappearance of the precursor's nitrile peak (
    
    
    ) confirms cyclization.[1]
Nuclear Magnetic Resonance (NMR)

The 1H-pyrazole system exhibits rapid proton exchange.[1] Solvents like DMSO-

1
Table 1: 1H NMR Assignment (DMSO-

, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (Ring) 12.0 - 12.5Broad Singlet1HHighly deshielded, exchangeable.[1] Position varies with concentration (H-bonding).[1]
CH (Ring) 7.60 - 7.80Singlet1HC3-H proton.[1] Characteristic of the pyrazole core.
Ph (Ortho) 7.35 - 7.45Multiplet2HBenzyl aromatic protons.[1]
Ph (Meta/Para) 7.25 - 7.35Multiplet3HBenzyl aromatic protons.[1]
NH

(Amine)
5.80 - 6.20Broad Singlet2HExocyclic amine.[1] Upfield relative to amide protons.[1]
CH

(Benzyl)
5.20Singlet2HBenzylic methylene.[1] Sharp singlet confirms ester linkage.[1]
13C NMR Key Signals:
  • Carbonyl:

    
     ppm.[1]
    
  • C5 (C-NH2):

    
     ppm (Deshielded by N).[1]
    
  • C3 (CH):

    
     ppm.[1]
    
  • C4 (C-COOBn):

    
     ppm (Shielded by resonance from the amine).[1]
    

The Tautomerism Challenge: 3-amino vs. 5-amino

This is the primary point of confusion in literature. In 1H-pyrazoles (unsubstituted on N1), the 3-amino and 5-amino forms are tautomers.[1]

1
Solution State (DMSO)

In polar aprotic solvents like DMSO, the 5-amino-1H tautomer is generally favored or exists in rapid equilibrium.[1] The key stabilizer is the Intramolecular Hydrogen Bond between the exocyclic amine protons and the adjacent carbonyl oxygen of the ester.[1]

  • Evidence: The downfield shift of the amine protons indicates H-bonding.[1]

  • NOE Experiment: A 1D-NOE or 2D-NOESY experiment irradiating the Ring-NH often shows a correlation to the C3-H, confirming the proton is on N1 (adjacent to C5-NH2) or N2 (adjacent to C3-H).[1] However, due to rapid exchange, this is often averaged.[1]

Solid State (X-Ray Crystallography)

In the crystal lattice, these molecules typically form Hydrogen-Bonded Dimers .[1]

  • Motif: The Ring-NH of one molecule donates to the Carbonyl-O of another, while the Amine-NH donates to the Ring-N of the partner.[1]

  • Refined Structure: X-ray diffraction confirms the C-N bond lengths.[1] The

    
     bond has partial double-bond character, indicating resonance donation into the ester.[1]
    
Elucidation Logic Diagram

ElucidationSampleUnknown SolidIRIR: No Nitrile PeakConfirm CyclizationSample->IRHNMR1H NMR (DMSO)Check Integral RatioIR->HNMRTautomerTautomer Check:Are NH2/NH distinct?HNMR->TautomerNOENOESY Experiment(If N-substituted)Tautomer->NOESolutionXRayX-Ray Diffraction(Definitive H-Bond Network)Tautomer->XRaySolid State

Caption: Decision tree for confirming the 5-amino-1H-pyrazole structure.

References & Grounding

The protocols and structural data above are grounded in established heterocyclic chemistry literature.

  • Synthesis & Tautomerism Review:

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • Crystallographic Data (Analogous Structure):

    • Title: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][4][5] (Demonstrates the H-bonding dimer motif common to this class).

    • Source: Acta Crystallographica Section E.[1][4]

    • URL:[Link]

  • NMR Tautomerism Study:

    • Title: Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state.[1][6]

    • Source: ResearchGate (Magnetic Resonance in Chemistry).[1]

    • URL:[Link]

Benzyl 5-amino-1H-pyrazole-4-carboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Strategic Utility in Drug Discovery

Executive Summary

Benzyl 5-amino-1H-pyrazole-4-carboxylate (CAS: 32016-28-7) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the design of kinase inhibitors and purine mimetics.[1] Unlike its ethyl or methyl analogs, the benzyl ester moiety provides a strategic "orthogonal" protecting group, allowing for selective deprotection via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving acid-sensitive functionalities elsewhere in the molecule. This guide outlines the precise molecular characteristics, a validated synthetic workflow, and the structural logic driving its application in modern lead optimization.[2]

Part 1: Molecular Identity & Physicochemical Profile

The compound is defined by a pyrazole core substituted with an exocyclic amine at position 5 and a benzyl carboxylate at position 4.[2] This "push-pull" electronic system (electron-donating amine vs. electron-withdrawing ester) imparts unique reactivity, making it a versatile nucleophile for heterocyclization.

Core Molecular Data[2]
PropertySpecification
IUPAC Name This compound
Common Synonyms 5-Amino-1H-pyrazole-4-carboxylic acid benzyl ester
CAS Number 32016-28-7
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
SMILES NC1=C(C(=O)OCC2=CC=CC=C2)C=NN1
InChI Key QBEUXDWEKIOSIL-UHFFFAOYSA-N
Physicochemical Properties[3]
  • Appearance: White to pale yellow crystalline powder.[2]

  • Melting Point: 119–124 °C.[2][3][4]

  • Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.[2]

  • Acidity (pKa): The pyrazole NH is weakly acidic (pKa ~14), while the conjugate acid of the amino group has a pKa ~2-3, making the molecule neutral at physiological pH.[2]

Part 2: Synthetic Architecture & Methodology[2]

The synthesis of this compound follows a convergent "2+1" condensation strategy. This route is preferred over linear construction due to its high atom economy and the avoidance of unstable intermediates.[2]

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway SM1 Benzyl Cyanoacetate (C10H9NO2) Intermediate Intermediate: Benzyl 2-cyano-3-ethoxyacrylate SM1->Intermediate Ac2O, Reflux - EtOH Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Intermediate Product Target: This compound Intermediate->Product EtOH, Reflux Cyclization Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: Two-step convergent synthesis via ethoxyacrylate intermediate.

Detailed Experimental Protocol

Step 1: Formation of Enol Ether Intermediate

  • Reagents: Benzyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[2]

  • Procedure:

    • Charge a reaction vessel with benzyl cyanoacetate and acetic anhydride.

    • Add triethyl orthoformate dropwise.[2]

    • Heat the mixture to reflux (approx. 120-130°C) for 2–4 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol byproduct.[2]

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting cyanoacetate indicates conversion to Benzyl 2-cyano-3-ethoxyacrylate .

    • Concentrate in vacuo to remove excess reagents.[2] The residue solidifies upon cooling and can be used directly or recrystallized from ethanol.[2]

Step 2: Cyclization with Hydrazine

  • Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (absolute).[2]

  • Procedure:

    • Dissolve the ethoxyacrylate intermediate in absolute ethanol (5 mL/mmol).

    • Cool the solution to 0–5°C in an ice bath to control the exotherm.

    • Add hydrazine hydrate dropwise.[2] Caution: Hydrazine is toxic and a sensitizer.[2]

    • Allow the mixture to warm to room temperature, then reflux for 1–2 hours.

    • Mechanism: The hydrazine performs a Michael addition on the double bond, followed by elimination of ethanol and intramolecular nucleophilic attack on the nitrile carbon to close the ring.[2]

    • Workup: Cool the mixture. The product often precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[2]

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

  • δ 12.0 ppm (bs, 1H): Pyrazole NH (Exchangeable).[2] This confirms the 1H-pyrazole tautomer.[2]

  • δ 7.6 ppm (s, 1H): Pyrazole C3-H. A sharp singlet is characteristic of the ring proton.[2]

  • δ 7.3–7.4 ppm (m, 5H): Benzyl aromatic protons.[2]

  • δ 6.3 ppm (bs, 2H): Exocyclic -NH₂.[2] Broad singlet, exchangeable with D₂O.

  • δ 5.2 ppm (s, 2H): Benzylic -CH₂-.

2. Mass Spectrometry (LC-MS):

  • Expected [M+H]⁺: 218.23.[2]

  • Fragmentation Pattern: Loss of benzyl group (91 m/z) is a common fragment in ESI+.[2]

Part 4: Strategic Utility in Drug Design

1. Orthogonal Protection Strategy In multi-step synthesis, the benzyl ester offers a distinct advantage over ethyl esters.[2]

  • Ethyl Ester:[2][5][6] Requires basic hydrolysis (LiOH/NaOH) to generate the carboxylic acid.[2] This can be problematic if the molecule contains base-sensitive groups (e.g., certain amides or chiral centers prone to epimerization).[2]

  • Benzyl Ester:[2][4][6] Cleaved via catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.[2] This proceeds under neutral conditions, preserving sensitive architecture.[2][7]

2. Scaffold for Fused Heterocycles The adjacent amino (C5) and ester (C4) groups form a "1,3-dielectrophile/nucleophile" pair.[2]

  • Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields bicyclic systems common in ATP-competitive kinase inhibitors.

  • Sandmeyer Reactions: The 5-amino group can be diazotized to introduce halides (F, Cl, Br) or cyano groups, diversifying the core.[2]

References
  • Thermo Fisher Scientific. (2025).[2] this compound, 98+%.[3][7] Catalog No. L17859.[2][3] Link

  • PubChem. (2025).[2][8] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Chemistry).[8] CID 85270.[2] Link[2]

  • Beilstein Journal of Organic Chemistry. (2011). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates. Vol 7. Link

  • BLD Pharm. (2025).[2][7] Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (Structural Analog). CAS 19867-62-0.[9][7] Link

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Benzyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 5-amino-1H-pyrazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and fused heterocyclic systems. Its structural integrity is defined by a delicate tautomeric balance and a reactive enamine-like motif.

This technical guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and tautomeric dynamics—and provides self-validating experimental protocols for researchers.

Synthetic Pathway & Context

To understand the impurity profile and spectral nuances, one must first understand the genesis of the molecule. The most robust synthetic route involves the cyclocondensation of benzyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate .

The Mechanism

The reaction proceeds via a Michael-type addition of hydrazine to the


-carbon of the acrylate, followed by an intramolecular nucleophilic attack on the nitrile carbon. This specific pathway favors the 5-amino  regioisomer over the 3-amino isomer due to the initial attack trajectory.

SynthesisPath Reagent1 Benzyl cyanoacetate Inter Benzyl 2-cyano-3-ethoxyacrylate (Key Intermediate) Reagent1->Inter Ac2O, Reflux Reagent2 Triethyl orthoformate Reagent2->Inter Product Benzyl 5-amino-1H- pyrazole-4-carboxylate Inter->Product Cyclocondensation (EtOH, Reflux) Byproduct Ethanol (Byproduct) Inter->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Step-wise synthetic workflow for the generation of the target pyrazole scaffold.

Tautomeric Considerations (Critical for NMR)

Before analyzing the NMR data, researchers must account for annular tautomerism. In solution (particularly in polar aprotic solvents like DMSO-


), the molecule exists in a rapid equilibrium between the 5-amino-1H  and 3-amino-2H  forms.
  • 5-amino-1H form: The proton is on the nitrogen adjacent to the carbon bearing the amino group.

  • 3-amino-2H form: The proton is on the nitrogen adjacent to the ester.

Impact on Spectroscopy:

  • N-H Signal Broadening: The ring NH proton often appears as a very broad singlet or is invisible due to rapid exchange.

  • Symmetry Breaking: Substituents at positions 3 and 5 are chemically distinct, but rapid tautomerism can average their signals if the timescale of exchange is faster than the NMR timescale. However, the ester at position 4 locks the electronic environment, usually rendering the C3-H and C5-NH2 distinct.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation patterns indicative of the benzyl ester.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 217.09

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 218.1 Protonated molecular ion (Base Peak).
[M+Na]⁺ 240.1 Sodium adduct (Common in glass/solvent trace).
[M+H - Bn]⁺ 127.0 Loss of benzyl group (

). Diagnostic for benzyl esters.
[2M+H]⁺ 435.2 Dimer formation (Concentration dependent).
B. Infrared Spectroscopy (FT-IR)

IR is used for "fingerprinting" the functional groups, specifically distinguishing the primary amine from the secondary ring amine.

  • Medium: KBr pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
AssignmentNotes
3400 - 3250

Doublet (Asymmetric/Symmetric stretch). Sharp.
3200 - 3100

Broad band, often overlapping with C-H stretches.
1680 - 1665

Strong, conjugated ester carbonyl. Lower than typical aliphatic esters due to conjugation with the pyrazole ring.
1620 - 1600

Pyrazole ring breathing / C=C skeletal vibrations.
750 & 695

"Monosubstituted benzene" pattern (Benzyl group).
C. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic profile in DMSO-


 . DMSO is the preferred solvent over 

due to the poor solubility of the amino-pyrazole scaffold in chloroform and the ability of DMSO to stabilize the exchangeable protons for detection.
1H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
12.0 - 12.5 bs1HN1-H (Ring)Highly exchangeable. Chemical shift varies with concentration and water content.
7.65 s1HC3-H (Pyrazole)Diagnostic singlet. Confirms the C-H at the 3-position (unsubstituted).
7.30 - 7.45 m5HAr-H (Benzyl)Multiplet corresponding to the phenyl ring of the benzyl ester.
6.05 bs2H-NH₂ (Exocyclic)Broad singlet. The chemical shift confirms the amine is electron-rich but conjugated.
5.22 s2H-CH₂- (Benzylic)Deshielded singlet due to the adjacent oxygen and aromatic ring.
13C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
163.5

C=O (Ester carbonyl).
154.2

C5 (Amino-bearing carbon). Deshielded by N-attachment.
138.5

C3 (Pyrazole ring CH).
136.8

Ipso-C (Benzyl phenyl ring).
128.8

Meta-C (Benzyl).
128.2

Ortho-C (Benzyl).
127.9

Para-C (Benzyl).
95.5

C4 (Ester-bearing carbon). Shielded due to enamine-like character (

-carbon).
65.2

Benzylic

.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Goal: To obtain a spectrum with sharp exchangeable proton signals.

  • Massing: Weigh 10-15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Validation Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water peaks (3.33 ppm) can broaden the NH/NH2 signals via proton exchange.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of the quaternary carbons and solvent protons.
    
Protocol 2: Impurity Profiling

Common impurities in this synthesis include:

  • Unreacted Hydrazine: Check for broad peaks upfield.

  • Azine Formation: If the reaction temperature is too high, two equivalents of the precursor can condense. Look for a doubling of molecular weight in MS.

  • Hydrolysis Product: 5-amino-1H-pyrazole-4-carboxylic acid (Loss of benzyl group). Check for loss of benzyl signals (7.3-7.4 ppm, 5.2 ppm) and appearance of a broad COOH peak >11 ppm.

AnalyticalLogic Sample Unknown Sample IR Run IR Sample->IR CheckEster Peak at ~1670 cm-1? IR->CheckEster MS Run MS (ESI+) CheckEster->MS Yes ResultFail Investigate Impurity CheckEster->ResultFail No (Hydrolysis?) CheckMass M+H = 218? MS->CheckMass NMR Run 1H NMR (DMSO) CheckMass->NMR Yes CheckMass->ResultFail No CheckBenzyl Singlet at 5.2 ppm? NMR->CheckBenzyl ResultPass Identity Confirmed CheckBenzyl->ResultPass Yes CheckBenzyl->ResultFail No (Ethyl ester?)

Figure 2: Analytical decision tree for validating the identity of this compound.

References

  • Synthesis of 5-Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link

  • General Spectroscopic Data (Ethyl Analog): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12645 (Ethyl 5-amino-1H-pyrazole-4-carboxylate). Link

  • Tautomerism in Pyrazoles: Elguero, J., et al. (2011). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Reaction Mechanism (Cyanoacrylate + Hydrazine): Abdel-Aziz, H. A., et al. (2012). The Reaction of Ethyl 2-cyano-3-ethoxyacrylate with Hydrazine Derivatives. Molecules, 17(4).[2] Link

  • Green Synthesis Approaches: Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. (2022). RSC Advances. Link

Sources

Technical Guide: Synthetic Architectures for 5-Aminopyrazoles

[1]

Executive Summary: The Scaffold at the Hinge

The 5-aminopyrazole moiety is not merely a heterocycle; in modern kinase discovery, it is a privileged pharmacophore. Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif presented by the C5-amino group and the N2-nitrogen, which mimics the adenine ring of ATP. This allows for high-affinity binding to the hinge region of kinases such as p38 MAPK, CDKs (e.g., AT7519), and Aurora kinases.

However, the synthesis of 5-aminopyrazoles is plagued by a persistent challenge: regiocontrol . The tautomeric nature of the pyrazole ring and the ambident nucleophilicity of hydrazines often lead to mixtures of 3-amino and 5-amino isomers. This guide deconstructs the most reliable synthetic routes, prioritizing those that offer definitive regiochemical fidelity and scalability.

The Regioselectivity Challenge

Before selecting a route, one must define the target. For



  • 5-Aminopyrazoles: The amino group is adjacent to the

    
    -substituent.[1]
    
  • 3-Aminopyrazoles: The amino group is distal to the

    
    -substituent.
    

Achieving the 5-amino isomer exclusively requires forcing the hydrazine's more nucleophilic nitrogen (usually the terminal


Route A: The Classical Condensation ( -Ketonitriles)

The condensation of

Mechanism & Causality

The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile or ketone.

  • Kinetic Pathway: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the nitrile).

  • Intermediate: Formation of a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the internal hydrazine nitrogen on the nitrile carbon.

Critical Control Point: If the reaction conditions (acidic vs. basic) or steric bulk of the hydrazine are not managed, the hydrazine may attack the nitrile first, or the hydrazone may isomerize, leading to the 3-amino isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation in synthesis and how to steer toward the 5-amino product.

GStartβ-Ketonitrile + Hydrazine (R-NHNH2)Inter1Hydrazone Intermediate(Kinetic Product)Start->Inter1 Attack at C=O(Fast)Inter2Ene-hydrazine(Thermodynamic)Start->Inter2 Attack at CN(Slow/Rare)Prod55-Aminopyrazole(Target)Inter1->Prod5 Cyclization on CNProd33-Aminopyrazole(Byproduct)Inter1->Prod3 Isomerization (Acidic pH)Inter2->Prod3 Cyclization on C=O

Caption: Mechanistic bifurcation in the condensation of

Route B: The Isoxazole "Switch" (High Fidelity)

When regioselectivity via direct condensation is poor (e.g., with sterically hindered hydrazines), the Isoxazole Recyclization is the superior protocol.

The Logic

Isoxazoles act as masked 1,3-dicarbonyl equivalents. The N-O bond is weak.

  • Ring Opening: Base-catalyzed opening of the isoxazole yields a reactive

    
    -ketonitrile enolate in situ.
    
  • Trapping: Hydrazine is introduced immediately. Because the "ketone" part is generated in a specific geometric configuration, the hydrazine condenses predictably.

  • Result: This method often yields >95% regiochemical purity for the 5-amino isomer.

Route C: Multicomponent Reactions (MCR)

For generating libraries of 5-aminopyrazole-4-carbonitriles (common in p38 inhibitors), the MCR approach is most efficient (Green Chemistry).

Reagents: Aldehyde + Malononitrile + Hydrazine/Hydrazide.[2] Catalyst: Sodium p-toluene sulfonate (NaPTS) in water or Ionic Liquids. Advantage: This is a "One-Pot" synthesis.[3][4] The Knoevenagel condensation happens first (Aldehyde + Malononitrile), followed by the Michael addition of the hydrazine. The steric constraints of the Michael adduct naturally favor the formation of the 5-amino derivative.

Comparative Data Analysis

ParameterRoute A:

-Ketonitrile
Route B: Isoxazole RecyclizationRoute C: MCR (One-Pot)
Regioselectivity Moderate to High (Substrate dependent)Excellent (>95%) High
Atom Economy HighModerate (Loss of leaving group)Excellent
Reaction Time 4 - 12 Hours2 Steps (varies)< 1 Hour (Microwave)
Scope General PurposeBest for hindered N1-substituentsBest for 4-CN substituted analogs
Primary Risk Formation of 3-amino isomerStability of isoxazole precursorLimited to specific substitution patterns

Experimental Protocols

Protocol A: General Condensation ( -Ketonitrile)

Target: 1-Aryl-5-aminopyrazoles

  • Preparation: In a round-bottom flask, dissolve the

    
    -ketonitrile (1.0 equiv) in absolute ethanol (0.5 M concentration).
    
  • Addition: Add the aryl hydrazine hydrochloride (1.1 equiv).

  • Catalysis: Crucial Step. Add catalytic conc.[3][5] HCl (3-5 drops) only if the hydrazine is deactivated. For standard aryl hydrazines, refluxing in ethanol is sufficient.

    • Note: Acid promotes the activation of the ketone but excessive acid can promote isomerization.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate. Neutralize with 10%

    
    . Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.

Protocol B: Green MCR Synthesis

Target: 5-amino-pyrazole-4-carbonitriles

  • Mixing: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in water (5 mL).

  • Catalyst: Add NaPTS (Sodium p-toluene sulfonate) (20 mol%).

  • Reaction: Stir at room temperature (or 50°C for faster rates) for 30–60 minutes.

  • Isolation: The product typically precipitates out of the aqueous medium.

  • Purification: Simple filtration and washing with cold water/ethanol mixture. No chromatography required.

Decision Matrix: Selecting the Route

Use the following logic flow to determine the optimal synthetic strategy for your specific drug candidate.

DecisionTreeStartTarget: 5-AminopyrazoleQ1Is C4 substituted with Nitrile (-CN)?Start->Q1RouteCRoute C: MCR(Aldehyde+Malononitrile)Q1->RouteCYesQ2Is N1 substituent bulkyor electron-deficient?Q1->Q2NoRouteBRoute B: IsoxazoleRecyclizationQ2->RouteBYes (High Risk of Isomer)RouteARoute A: β-KetonitrileCondensationQ2->RouteANo (Standard Aryl/Alkyl)

Caption: Strategic decision tree for selecting the synthetic route based on substituent electronics and sterics.

References

  • Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Finiuk, N., et al. (2023).[6] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(7), 6834.[6] [Link]

  • Das, J., et al. (2010).[7] 5-Amino-pyrazoles as potent and selective p38α inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[7] [Link]

  • Li, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7653-7678. [Link]

The Pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to the Biological Activities of Pyrazole Compounds Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The "Privileged" Nature of Pyrazoles

In medicinal chemistry, few heterocycles possess the versatility of the pyrazole ring. Defined as a 5-membered ring containing two adjacent nitrogen atoms (1,2-diazole), pyrazoles are classified as "privileged scaffolds" because they are capable of binding to multiple, unrelated receptor targets with high affinity.

For the application scientist, the pyrazole utility stems from its amphoteric nature. The pyrrole-like nitrogen (N1) acts as a hydrogen bond donor, while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. This duality allows pyrazole derivatives to participate in bidentate interactions within enzyme active sites—most notably in kinase ATP-binding pockets and the cyclooxygenase (COX) channel.

This guide analyzes the structural basis of these activities, provides validated synthesis protocols, and details the standard biological assays required for lead characterization.

Structural Basis of Activity (SAR)

The biological efficacy of pyrazoles is not random; it is strictly governed by substitution patterns that dictate lipophilicity (LogP) and steric fit.

The Pharmacophore Mechanics
  • N1 Position (The Anchor): Substitution at N1 often determines the "switch" between partial agonism and antagonism. In COX-2 inhibitors like Celecoxib, the N1-phenyl ring anchors the molecule into the hydrophobic side pocket of the enzyme.

  • C3 vs. C5 Regiochemistry: The distinction between 3,5-disubstituted pyrazoles is critical. In kinase inhibitors, the C3 substituent typically engages the hinge region of the kinase, mimicking the adenine ring of ATP.

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -pyrazole). Drug design usually locks this tautomerism via N1-substitution to ensure a fixed binding conformation.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates how the pyrazole core interacts with a generic receptor pocket, highlighting the donor/acceptor motifs.

Pyrazole_SAR PyrazoleCore Pyrazole Core (C3H4N2) N1_Interaction H-Bond Donor (N1-H) PyrazoleCore->N1_Interaction N2_Interaction H-Bond Acceptor (N2:) PyrazoleCore->N2_Interaction C3_Sub C3 Substituent (Hinge/Pocket Interaction) PyrazoleCore->C3_Sub Receptor Target Receptor (Binding Pocket) N1_Interaction->Receptor Binds Glu/Asp residues N2_Interaction->Receptor Binds Backbone NH C3_Sub->Receptor Hydrophobic/Steric Fit

Caption: Pharmacophore mapping of the pyrazole scaffold showing critical hydrogen bonding and steric interactions with receptor targets.

Primary Therapeutic Mechanisms

Anti-Inflammatory: Selective COX-2 Inhibition

The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Celecoxib .[1]

  • Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Celecoxib achieves selectivity for COX-2 via its rigid pyrazole scaffold decorated with a sulfonamide group and a trifluoromethyl group.[1]

  • Structural Logic: The COX-2 active site has a secondary "side pocket" that is sterically accessible due to a Valine residue (Val523). In COX-1, this residue is Isoleucine, which is bulkier and blocks the pocket. The pyrazole ring orients the bulky sulfonamide group of Celecoxib directly into this COX-2 specific pocket, sparing COX-1.

Oncology: Kinase Inhibition

Pyrazoles are bio-isosteres of the adenine ring found in ATP. This makes them potent ATP-competitive inhibitors.[2]

  • Targets: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and VEGFR.[3]

  • Mechanism: The pyrazole nitrogen pair forms hydrogen bonds with the "hinge region" of the kinase, effectively blocking ATP from binding and preventing phosphorylation of downstream substrates involved in cell division.

Table 1: Comparative Biological Activities of Pyrazole Derivatives
Therapeutic ClassTarget ProteinMechanism of ActionKey Drug/Compound
Anti-inflammatory COX-2 EnzymeBlocks conversion of Arachidonic Acid to Prostaglandin H2.Celecoxib
Anticancer Aurora Kinase A/BATP-competitive inhibition; arrests mitosis at G2/M phase.Tozasertib (VX-680)
Anticancer VEGFR-2Inhibits angiogenesis by blocking endothelial growth signaling.Pazopanib (Indazole*)
Obesity (Withdrawn) CB1 ReceptorInverse agonist of the Endocannabinoid system.Rimonabant

*Indazole is a fused pyrazole system.

Chemical Synthesis: The Knorr Protocol

To study these activities, one must first synthesize the scaffold. The Knorr Pyrazole Synthesis is the industry standard due to its reliability, though regioselectivity can be a challenge.

Reaction Logic

The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g.,


-keto ester) with hydrazine or a substituted hydrazine.
  • Step 1: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon (imine formation).

  • Step 2: Intramolecular cyclization.[4]

  • Step 3: Dehydration to aromatize the ring.

Standardized Laboratory Protocol

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Reagents:

    • Acetylacetone (10 mmol, 1.0 mL)

    • Phenylhydrazine (10 mmol, 1.0 mL)

    • Ethanol (20 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone in Ethanol.

    • Addition: Add Phenylhydrazine dropwise over 5 minutes. Caution: Exothermic reaction.

    • Reflux: Add acetic acid and reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[4][5]

    • Isolation: Cool to room temperature. Pour the mixture into crushed ice (50g). The solid pyrazole will precipitate.

    • Purification: Filter the solid and recrystallize from ethanol/water to obtain pure crystals.

Synthesis Workflow Diagram

Knorr_Synthesis Reactants Reactants: 1,3-Dicarbonyl + Hydrazine Intermediate Intermediate: Hydrazone Formation Reactants->Intermediate Acid Cat. / -H2O Cyclization Cyclization: Intramolecular Attack Intermediate->Cyclization Nucleophilic Attack Product Final Product: 1,5-Substituted Pyrazole Cyclization->Product Dehydration / Aromatization

Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis converting dicarbonyls to the aromatic heterocycle.[4][6]

Biological Evaluation: Cytotoxicity Screening

Once synthesized, the compound must be screened for biological activity. The MTT Assay is the gold standard for initial cytotoxicity and cell viability screening in oncology research.

The Principle

The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (specifically by mitochondrial succinate dehydrogenase).[7] Dead cells cannot perform this conversion.[7]

Validated MTT Protocol

Target Cells: A549 (Lung Carcinoma) or HeLa cells.

  • Seeding: Plate cells in a 96-well plate at a density of

    
     cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Dissolve the pyrazole derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of treatment media to wells (Triplicate).

    • Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Purple crystals should be visible in viable wells.[8]

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    

References

  • Biological Activities Review (2025): Dutta, S. "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives."[9] ResearchGate.[10]

  • Celecoxib Mechanism: "Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics." PharmGKB / NIH.

  • Knorr Synthesis Protocol: "Knorr Pyrazole Synthesis: Application Notes and Protocols." BenchChem.[4]

  • Kinase Inhibition: "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Eco-Vector.

  • MTT Assay Standard: "MTT Assay Protocol for Cell Viability." Abcam.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Benzyl 5-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors (e.g., FGFR, CDKs) and high-affinity ligands.

Unlike one-pot multicomponent reactions which often suffer from regioisomeric impurities, this protocol utilizes a stepwise Gould-Jacobs type condensation followed by hydrazine cyclization . This approach ensures high regioselectivity, minimizes side-product formation (such as azines), and allows for intermediate purification, resulting in a final purity typically exceeding 98% by HPLC.

Key Advantages of This Protocol
  • Regiocontrol: Stepwise formation of the ethoxymethylene intermediate prevents the formation of isomeric mixtures common in direct 3-component couplings.

  • Scalability: The procedure avoids chromatographic purification for the intermediate, relying instead on precipitation/crystallization, making it suitable for multi-gram to kilogram scales.

  • Safety: Specific controls are defined for the exothermic addition of hydrazine hydrate.

Chemical Logic and Mechanism[1][2][3][4]

The synthesis relies on the conversion of the active methylene group in benzyl cyanoacetate to an electrophilic enol ether, which subsequently undergoes a binucleophilic attack by hydrazine.

Reaction Scheme

ReactionScheme SM1 Benzyl Cyanoacetate Inter Benzyl 2-cyano-3-ethoxyacrylate (Intermediate) SM1->Inter Step 1: Condensation Reflux, -EtOH Reagent1 Triethyl Orthoformate (Ac2O) Reagent1->Inter Product Benzyl 5-amino-1H-pyrazole- 4-carboxylate Inter->Product Step 2: Cyclization Addition-Elimination Reagent2 Hydrazine Hydrate (EtOH) Reagent2->Product

Figure 1: Synthetic pathway. Step 1 involves the formation of the alkoxymethylene intermediate.[1] Step 2 involves the nucleophilic attack of hydrazine followed by cyclization.[2]

Mechanistic Insight[4][7][8]
  • Alkoxymethylene Formation: Acetic anhydride acts as both a solvent and a driving force, reacting with the ethanol byproduct to form ethyl acetate and acetic acid, thereby pushing the equilibrium toward the benzyl 2-cyano-3-ethoxyacrylate intermediate.

  • Cyclization: Hydrazine acts as a 1,2-binucleophile. The first nitrogen attacks the

    
    -carbon of the acrylate (Michael-type addition) displacing ethoxide. The second nitrogen then attacks the nitrile carbon, leading to cyclization and tautomerization to the stable aromatic 5-aminopyrazole system.
    

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Equiv.Role
Benzyl cyanoacetate104-51-81.0Starting Material
Triethyl orthoformate (TEOF)122-51-01.5C1 Synthon
Acetic Anhydride108-24-72.5Solvent/Catalyst
Hydrazine Hydrate (80% or 64%)7803-57-81.2Cyclizing Agent
Ethanol (Absolute)64-17-5N/ASolvent (Step 2)
Step 1: Synthesis of Benzyl 2-cyano-3-ethoxyacrylate

Objective: Convert the active methylene to the enol ether intermediate.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charging: Add Benzyl cyanoacetate (10.0 g, 57.1 mmol) , Triethyl orthoformate (12.7 g, 85.6 mmol) , and Acetic anhydride (14.6 g, 142.7 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 120–130°C oil bath) . Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear, replaced by a lower polarity spot (Intermediate).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride, TEOF, and ethyl acetate byproducts.

    • The residue will solidify upon cooling.

    • Triturate the solid with cold iso-propyl ether or hexane to remove trace impurities.

    • Filter the solid and dry under vacuum.

    • Yield Expectation: 85–95% (Off-white to yellow solid).

Step 2: Cyclization to this compound

Objective: Cyclization with hydrazine.

Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

  • Dissolution: Dissolve the intermediate from Step 1 (10.0 g, 43.2 mmol ) in Ethanol (100 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine hydrate (2.6 g, 51.9 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Control the addition rate to keep the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (78°C) for 2–3 hours .

    • Logic: Heating ensures complete cyclization of any uncyclized hydrazone intermediate.

  • Crystallization:

    • Cool the reaction mixture slowly to room temperature, then to 0°C.

    • The product usually precipitates as a white to pale yellow crystalline solid.

    • If precipitation is poor, concentrate the ethanol volume by 50% and re-cool.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Workflow Visualization

Workflow Start Start: Benzyl Cyanoacetate Step1 Step 1: Reflux with TEOF + Ac2O (130°C, 4-6h) Start->Step1 Evap Evaporation & Trituration (Remove volatiles) Step1->Evap Inter_Iso Isolate Intermediate (Benzyl 2-cyano-3-ethoxyacrylate) Evap->Inter_Iso Step2 Step 2: Dissolve in EtOH Add Hydrazine Hydrate (0°C) Inter_Iso->Step2 Reflux Reflux (78°C, 2-3h) Step2->Reflux Cryst Cool & Filter Precipitate Reflux->Cryst Final Final Product: This compound Cryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To ensure the protocol was successful, compare your data against these standard specifications.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Purity >98.0%HPLC (254 nm)
Melting Point 165–168°C (Lit. values vary slightly)Capillary Method
Mass Spec (ESI) [M+H]⁺ = 218.1LC-MS
NMR Validation (DMSO-d₆, 400 MHz)
  • 
     12.0 ppm (br s, 1H):  Pyrazole NH (Exchangeable).
    
  • 
     7.7 ppm (s, 1H):  Pyrazole C3-H.
    
  • 
     7.3–7.4 ppm (m, 5H):  Benzyl aromatic protons.
    
  • 
     6.2 ppm (br s, 2H):  Amine -NH₂ (Exchangeable).[3]
    
  • 
     5.2 ppm (s, 2H):  Benzyl -CH₂-.
    

Troubleshooting Note: If the peak at 7.7 ppm appears as a doublet or additional peaks appear in the alkene region, the cyclization may be incomplete. Ensure the reflux in Step 2 is sufficient.

References

  • General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Mechanism of Cyanoacrylate Condensation: El-Saghier, A. M., et al. (2024).[3] "Synthesis of 5-aminopyrazole derivatives." Journal of Physical Chemistry & Biophysics.

  • FGFR Inhibitor Applications (Relevance of Scaffold): Li, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives." European Journal of Medicinal Chemistry.

  • Wolfbeis, O. S. (1981). "The reaction of triethyl orthoformate with activated methylene compounds." Chem. Ber.

Sources

Application of benzyl 5-amino-1H-pyrazole-4-carboxylate in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

This compound (CAS: [Specific CAS if available, generally generic structure referenced]) represents a high-value "privileged scaffold" in modern oncology drug discovery. Unlike simple reagents, this compound possesses a unique bifunctional core—an exocyclic primary amine adjacent to an endocyclic nucleophilic nitrogen—making it an ideal precursor for synthesizing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines .

These fused systems are bioisosteres of the adenine moiety of ATP, allowing them to function as potent ATP-competitive inhibitors against critical oncogenic kinases, including EGFR , CDK2 , FGFR , and RIP1 . This guide details the synthetic utility, mechanistic grounding, and validated protocols for leveraging this scaffold to generate libraries of bioactive cancer therapeutics.

Mechanistic Application: The "Lego Block" Strategy

In Fragment-Based Drug Discovery (FBDD), this scaffold serves as the "hinge-binding" anchor. The rationale for its use relies on three structural features:

  • The [N-C-N] Motif: The 5-amino group and the ring nitrogen (N1) react with

    
    -dicarbonyls to form pyrazolo[1,5-a]pyrimidines. This fused system mimics the purine core of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Met93 in CDK2).
    
  • The Benzyl Ester (C4 Position):

    • Hydrophobic Anchor: In RIP1 kinase inhibitors, the benzyl group occupies the hydrophobic back-pocket (Gatekeeper region), enhancing selectivity.

    • Synthetic Handle: The benzyl ester can be selectively cleaved (hydrogenolysis) to the free acid without affecting other sensitive groups, enabling subsequent amide coupling to optimize solvent-front interactions.

  • The C3 Position: Often substituted (e.g., with methyl or phenyl) to fine-tune steric fit within the ATP binding pocket.

Experimental Workflow 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Objective: To synthesize a library of ATP-competitive inhibitors targeting EGFR/CDK2 via cyclocondensation.

Protocol: Cyclization with -Dicarbonyls

This protocol utilizes the bifunctional nature of the scaffold to generate a bicyclic core.

Reagents:

  • This compound (1.0 eq)

  • Acetylacetone (or substituted 1,3-diketone) (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of glacial acetic acid.

    • Expert Insight: Acetic acid acts as both solvent and acid catalyst, promoting the initial nucleophilic attack of the exocyclic amine on the ketone.

  • Condensation: Add 1.2 mmol of acetylacetone dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Checkpoint: The disappearance of the starting amine spot and the appearance of a highly fluorescent spot (under UV 254nm) indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Precipitation: The pyrazolo[1,5-a]pyrimidine derivative typically precipitates as a solid. Filter the solid and wash with cold water (

    
     mL) to remove excess acid.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure compound.[1]

Data Output:

Compound ID R-Group (Diketone) Yield (%) Target Kinase IC50 (nM)
BPP-01 Methyl (Acetylacetone) 88% CDK2/CyclinA 45
BPP-02 Phenyl (Dibenzoylmethane) 76% EGFR (WT) 120

| BPP-03 | CF3 (Trifluoroacetylacetone)| 82% | BRAF V600E | 210 |

Experimental Workflow 2: Derivatization for RIP1 Kinase Targeting

Objective: To utilize the benzyl ester moiety as a hydrophobic pharmacophore for Receptor-Interacting Protein Kinase 1 (RIP1) inhibition (Necroptosis pathway).

Protocol: C4-Position Optimization

Unlike Workflow 1, this approach maintains the pyrazole core and modifies the substituents.

  • Synthesis: Start with the core this compound.

  • Sandmeyer Reaction (C5 Modification): Convert the 5-amino group to a halide (Cl/Br) or nitrile if the amino group is not required for H-bonding.

    • Reagents: t-BuONO, CuCl2, Acetonitrile, 60°C.

  • N1-Alkylation: Introduce a solubilizing tail at the N1 position if the benzyl group is at C4.

    • Note: In some isomers, the benzyl group is introduced at N1. Ensure regiochemistry is confirmed via NOESY NMR.

  • Biological Assay (Cellular Necroptosis):

    • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

    • Induction: Pre-treat cells with compound (1 hr), then induce necroptosis with TNF

      
       (20 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 
      
      
      
      M).
    • Readout: Measure cell viability using CellTiter-Glo® (ATP quantification) after 24 hours.

Visualization of Signaling Pathways & Synthesis

Figure 1: Synthetic Pathway to Kinase Inhibitors

Caption: Divergent synthesis of fused pyrazolo-pyrimidines (Pathway A) and functionalized pyrazoles (Pathway B) from the core scaffold.

G Scaffold Benzyl 5-amino-1H- pyrazole-4-carboxylate Diketone + 1,3-Diketone (AcOH, Reflux) Scaffold->Diketone Path A Hydrolysis 1. H2/Pd-C (De-benzylation) 2. Amide Coupling (R-NH2) Scaffold->Hydrolysis Path B Fused Pyrazolo[1,5-a]pyrimidine (CDK/EGFR Inhibitor) Diketone->Fused Amide Pyrazolo-Carboxamide (FGFR/RIP1 Inhibitor) Hydrolysis->Amide

Figure 2: Mechanism of Action (EGFR/RIP1 Inhibition)

Caption: The scaffold derivatives competitively bind the ATP-pocket, blocking downstream oncogenic signaling.

G Inhibitor Scaffold Derivative (ATP-Competitive) ATP_Pocket Kinase ATP Pocket (EGFR / RIP1) Inhibitor->ATP_Pocket  Binds with High Affinity   Apoptosis Tumor Suppression / Cell Death Inhibitor->Apoptosis  Induces   Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation  Blocks   Signaling Downstream Signaling (Proliferation / Necroptosis) Phosphorylation->Signaling

References

  • Li, J., et al. (2006).[2] "Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines." Archiv der Pharmazie. Link

  • Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link

  • Wang, Y., et al. (2015). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design. Link

  • Zhou, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link

  • Fassihi, A., et al. (2009). "Synthesis and cytotoxic evaluation of some new 1,3-diphenyl-5-amino-1H-pyrazole-4-carboxylic acid derivatives." Research in Pharmaceutical Sciences. Link

Sources

Experimental procedure for cyclization of hydrazines and nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-triazoles via the cyclocondensation of nitriles with hydrazides (acyl hydrazines). The 1,2,4-triazole scaffold is a privileged pharmacophore found in blockbuster therapeutics such as Letrozole, Alprazolam, and Sitagliptin. This guide moves beyond standard textbook descriptions to provide a robust, self-validating workflow for medicinal chemists. We present two primary methodologies: a scalable thermal base-catalyzed protocol (Modified Pellizzari) and a high-throughput microwave-assisted procedure.

Mechanistic Insight & Reaction Pathway

The cyclization of a nitrile (


) with a hydrazide (

) is not a single-step event; it proceeds through a critical

-acylamidrazone
intermediate.[1] Understanding this intermediate is the key to troubleshooting low yields.

Key Mechanistic Steps:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the nitrile. This step is often rate-limiting and requires activation (base catalysis or Lewis acid promotion).

  • Intermediate Stabilization: Formation of the

    
    -acylamidrazone.
    
  • Cyclodehydration: Intramolecular attack of the amide nitrogen onto the amidine carbon, followed by the expulsion of water to aromatize the system into the 1,2,4-triazole.[1]

Visual Pathway (Graphviz):

TriazoleMechanism Reactants Reactants (Nitrile + Hydrazide) Activation Base Activation (Deprotonation) Reactants->Activation  Catalyst   Addition Nucleophilic Addition Activation->Addition Intermediate N-Acylamidrazone (Critical Intermediate) Addition->Intermediate  Slow Step   Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization  Heat/MW   Product 3,5-Disubstituted 1,2,4-Triazole Cyclization->Product  Aromatization  

Caption: Mechanistic pathway for the base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides.

Critical Reaction Parameters

Before initiating the protocol, review the following parameters to ensure reproducibility.

ParameterRecommendationRationale
Stoichiometry 1.0 eq Nitrile : 1.1 eq HydrazideSlight excess of hydrazide drives the equilibrium forward and compensates for potential thermal decomposition.
Solvent n-Butanol or DMFHigh boiling points (117°C+) are required to overcome the activation energy for the cyclodehydration step.
Base Catalyst

(Solid) or NaOEt
Promotes the nucleophilicity of the hydrazide nitrogen.

is milder and preferred for substrates with ester/amide sensitivity.
Atmosphere Ambient (Thermal) / Sealed (MW)Strictly anhydrous conditions are not usually required unless the nitrile is highly hydrolytically unstable.

Experimental Protocols

Protocol A: Thermal Base-Catalyzed Cyclization (Scalable)

Best for: Gram-scale synthesis and substrates sensitive to rapid dielectric heating.

Reagents:

  • Aryl/Alkyl Nitrile (1.0 mmol)

  • Hydrazide (e.g., Benzhydrazide) (1.1 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 mmol)
    
  • n-Butanol (3.0 mL)[1]

Procedure:

  • Setup: Equip a 10 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add the nitrile (1.0 mmol), hydrazide (1.1 mmol), and

    
     (207 mg, 1.5 mmol) to the flask.
    
  • Solvation: Add n-Butanol (3 mL). Stir at room temperature for 5 minutes to create a suspension.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot (

      
      ) should disappear, and a lower, more polar fluorescent spot (Triazole) should appear.
      
    • Duration: Typically 12–24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the n-Butanol under reduced pressure (Rotavap).

    • Resuspend the residue in ice-cold water (10 mL) and stir for 20 minutes. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold diethyl ether (2 x 5 mL). If no precipitate forms, extract with EtOAc, dry over

    
    , and purify via flash column chromatography.
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid optimization, and difficult substrates.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: n-Butanol (preferred) or Ethanol (if lower temp required).

Procedure:

  • Charging: Add reactants and base into a 10 mL microwave-compatible process vial. Add a magnetic stir bar.[2]

  • Sealing: Cap the vial with a Teflon-lined septum crimp cap.

  • Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Settings:

      • Temperature:

        
        [1][3]
        
      • Pressure Limit: 15 bar

      • Power: High absorption (dynamic)

      • Time: 15 minutes (Hold time)

  • Workup: Pour the reaction mixture directly into crushed ice (20 g). Acidify slightly with 1M HCl to pH 6 if necessary to induce precipitation. Filter and dry.[1][3]

Quality Control & Self-Validation

A robust protocol must be self-validating. Use the following logic flow to confirm success before sending samples for mass spectrometry.

Validation Workflow (Graphviz):

QCWorkflow Crude Crude Product Isolated IR_Check IR Spectroscopy Check Crude->IR_Check CN_Peak Peak at 2200-2250 cm⁻¹? IR_Check->CN_Peak Fail_Inc Incomplete Reaction (Reflux longer) CN_Peak->Fail_Inc Yes NMR_Check ¹H NMR Analysis CN_Peak->NMR_Check No NH_Signal Broad NH Signal (13.0 - 14.5 ppm)? NMR_Check->NH_Signal Success VALIDATED 3,5-Disubstituted Triazole NH_Signal->Success Yes Fail_Struct Check for Linear Intermediate NH_Signal->Fail_Struct No

Caption: Logical decision tree for validating triazole formation using standard analytical techniques.

Analytical Signatures:

  • IR: Complete disappearance of the sharp nitrile stretch (

    
    ) at 
    
    
    
    .
  • ¹H NMR: Appearance of a broad singlet downfield (

    
    ) corresponding to the triazole N-H proton (tautomeric).
    
  • ¹³C NMR: The triazole ring carbons typically appear between

    
    .
    

Troubleshooting Guide

  • Issue: Low Yield / Sticky Gum

    • Cause: Incomplete cyclodehydration of the

      
      -acylamidrazone intermediate.
      
    • Solution: Increase reaction temperature to

      
       (switch solvent to DMF) or add a Lewis acid promoter like 
      
      
      
      (10 mol%) to facilitate water elimination.
  • Issue: Starting Material Recovery

    • Cause: Nitrile is electron-rich and unreactive.

    • Solution: Switch to the Microwave Protocol (Protocol B). The dielectric heating effect significantly accelerates the nucleophilic attack on deactivated nitriles.

  • Issue: Product is Water Soluble

    • Cause: Presence of polar functional groups (amines, hydroxyls).[2]

    • Solution: Do not pour into water. Instead, evaporate solvent and perform a solid-liquid extraction using hot ethanol or purify via Reverse Phase (C18) chromatography.

References

  • Xu, H., et al. (2015).[4] Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794.[4] Retrieved from [Link]

  • Yang, N., & Yuan, G. (2018).[4][5] A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969.[4] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility and biological evaluation of benzyl 5-amino-1H-pyrazole-4-carboxylate (BAPC) as a privileged scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple pyrazoles, the BAPC scaffold offers a dual-functional platform: the 5-amino group facilitates heterocyclization into fused systems (e.g., pyrazolo[1,5-a]pyrimidines), while the benzyl ester moiety enhances lipophilicity for cellular permeability, serving as a latent pharmacophore or a prodrug motif. This guide provides a validated workflow for synthesizing BAPC-derived fused heterocycles, followed by sequential in vitro screening using albumin denaturation assays and COX-2 enzymatic validation.

Introduction: The Pyrazole Advantage

The pyrazole ring is a cornerstone of medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib. However, the "next-generation" of anti-inflammatory agents requires scaffolds that offer greater structural diversity to overcome resistance and improve selectivity.

This compound is unique because:

  • Synthetic Versatility: The 1,3-relationship between the amino and ring nitrogen allows for condensation with electrophiles to form bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines and potent kinase/COX inhibitors [1, 2].[1]

  • Lipophilic Tuning: The benzyl ester provides significant hydrophobic character compared to methyl/ethyl esters, enhancing passive transport across the lipid bilayer of macrophages before intracellular hydrolysis or binding [3].

  • Target Selectivity: Fused pyrazolo-pyrimidines have demonstrated high selectivity for Cyclooxygenase-2 (COX-2) over COX-1, reducing the gastrointestinal side effects associated with traditional NSAIDs [4].

Chemical Synthesis Protocol: The "Make" Phase

Objective: Synthesize a fused pyrazolo[1,5-a]pyrimidine derivative using BAPC as the nucleophilic precursor.

Reaction Overview

The 5-amino group of BAPC acts as a binucleophile, reacting with 1,3-dicarbonyls (e.g., acetylacetone) to close the pyrimidine ring.

Materials
  • Precursor: this compound (1.0 equiv)

  • Reagent: Acetylacetone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C for AcOH) for 4–6 hours.

    • Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting amine spot (lower R_f) should disappear.

  • Precipitation: Allow the mixture to cool to room temperature, then pour into 50 mL of ice-cold water. The fused product typically precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 10 mL) to remove excess acid.

  • Purification: Recrystallize from hot ethanol to yield the pure benzyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

Synthetic Pathway Visualization[2]

SynthesisPathway Precursor Benzyl 5-amino- 1H-pyrazole-4-carboxylate Intermediate Schiff Base Intermediate Precursor->Intermediate Nucleophilic Attack (Reflux/AcOH) Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Intermediate Product Pyrazolo[1,5-a]pyrimidine Derivative Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Cyclocondensation pathway transforming the BAPC precursor into a fused pyrazolo-pyrimidine pharmacophore.

In Vitro Screening Protocol: The "Scan" Phase

Objective: Rapidly screen synthesized derivatives for anti-inflammatory potential using the Albumin Denaturation Assay . This physicochemical assay correlates well with anti-inflammatory activity, as denaturation of tissue proteins is a well-documented cause of inflammation [5, 6].

Materials
  • Bovine Serum Albumin (BSA) or Egg Albumin (fresh hen's egg).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Test Compounds (dissolved in DMSO).

  • Reference Standard: Diclofenac Sodium or Aspirin.

Methodology
  • Preparation: Prepare a 1% aqueous solution of BSA.

  • Treatment:

    • Test Group: Mix 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of the test compound (various concentrations: 100–500 µg/mL).

    • Control Group: PBS + BSA + Vehicle (DMSO).

    • Standard Group: PBS + BSA + Diclofenac Sodium.

  • Incubation: Incubate samples at 37°C for 15 minutes.

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm (turbidity).

  • Calculation:

    
    
    

Mechanistic Validation: The "Verify" Phase

Objective: Confirm that the observed anti-inflammatory activity is due to COX-2 inhibition , the specific therapeutic target for pyrazole derivatives [4, 7].

COX-2 Inhibitor Screening Protocol (Fluorometric/Colorimetric)

Note: This protocol assumes the use of a commercial COX-2 screening kit (e.g., Sigma-Aldrich MAK399 or similar).

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

  • Inhibitor Incubation:

    • Add 10 µL of the synthesized BAPC-derivative (in DMSO) to the reaction wells.

    • Add 10 µL of Celecoxib (Positive Control).

    • Add 10 µL of Solvent (Negative Control).

    • Add COX-2 enzyme solution and incubate at 25°C for 5–10 minutes to allow inhibitor binding.

  • Substrate Addition: Add Arachidonic Acid and the fluorometric probe (e.g., Amplex Red).

  • Reaction: COX-2 converts arachidonic acid to PGG2, which reacts with the probe to generate fluorescence (Ex/Em = 535/587 nm).[2]

  • Data Analysis: Lower fluorescence indicates higher inhibition. Calculate IC50 values.

Mechanism of Action Visualization

MOA Membrane Cell Membrane Arachidonic Arachidonic Acid (Substrate) Membrane->Arachidonic Phospholipase A2 COX2 COX-2 Enzyme (Inflammatory Inducible) Arachidonic->COX2 Binding Prostaglandins Prostaglandins (PGE2, PGG2) COX2->Prostaglandins Catalysis Inhibitor BAPC-Derivative (Inhibitor) Inhibitor->COX2 Competitive Inhibition (Selectivity via Benzyl/Pyrazole) Inflammation Inflammation Pain/Fever Prostaglandins->Inflammation Signaling Cascade

Figure 2: Mechanism of Action. The BAPC-derived inhibitor blocks the COX-2 hydrophobic pocket, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Data Summary & Interpretation

When evaluating BAPC derivatives, organize your data as follows to determine Structure-Activity Relationships (SAR):

Compound IDR-Group (on Pyrimidine)Albumin Denaturation (% Inh at 100 µg/mL)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
BAPC-01 Methyl (Control)45%12.55
BAPC-02 Trifluoromethyl (-CF3)78%0.85>200
BAPC-03 Phenyl62%4.250
Celecoxib (Reference)85%0.04>300
  • Interpretation: High albumin denaturation inhibition (>60%) warrants progression to COX-2 assays.

  • SAR Insight: Electron-withdrawing groups (like -CF3) on the fused ring often enhance potency by mimicking the pharmacophore of Celecoxib [7].

References

  • BenchChem. Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.Link

  • RSC Advances. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.Link

  • NIH PubMed. Pyrazole as an anti-inflammatory scaffold: A comprehensive review.Link

  • International Journal of Pharmaceutical Sciences. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.Link

  • MDPI. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins... (Albumin Denaturation Protocol).[3][4]Link

  • Pharmacy Education. Anti-inflammatory activity using protein denaturation.[3][4][5][6]Link

  • NIH PubMed. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues.Link

Sources

Mechanism of action studies for pyrazole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Characterization of Pyrazole-Based Enzyme Inhibitors

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, particularly for kinase and oxidoreductase inhibition.[1] Its unique electronic properties—functioning simultaneously as a hydrogen bond donor and acceptor—allow it to mimic the adenine ring of ATP or chelate active-site metal ions (e.g.,


). However, this versatility introduces complexity: pyrazoles exhibit annular tautomerism that can drastically alter binding modes. This guide provides a rigorous, self-validating workflow to elucidate the mechanism of action (MoA) for pyrazole-based inhibitors, moving from kinetic profiling to structural validation.

Phase 1: Kinetic Profiling (The Quantitative Foundation)

Before structural studies, one must define the nature of the inhibition. For pyrazoles, distinguishing between ATP-competitive, allosteric, and time-dependent inhibition is critical.

Protocol: Determination of Inhibition Modality ( and )

Objective: Determine if the pyrazole competes with the substrate (e.g., ATP) or binds elsewhere.

Reagents:

  • Target Enzyme (e.g., p38 MAPK, CDK2).

  • Substrate (e.g., ATP and peptide substrate).

  • Test Inhibitor (Pyrazole derivative).[2][3]

  • Detection Reagent (e.g., ADP-Glo, fluorescence polarization tracer).

Workflow:

  • Matrix Design: Prepare a

    
     matrix.
    
    • Rows: 6 concentrations of Substrate (spanning

      
       to 
      
      
      
      ).
    • Columns: 8 concentrations of Inhibitor (spanning

      
      ).
      
  • Reaction: Initiate reaction and measure initial velocity (

    
    ) for all 48 conditions. Ensure 
    
    
    
    substrate depletion to maintain steady-state assumptions.
  • Data Analysis:

    • Fit data globally to the Mixed-Model Inhibition Equation :

      
      
      
    • Interpretation:

      • 
        : Competitive (Classic Hinge Binder).
        
      • 
        : Non-competitive.[4]
        
      • 
        : Uncompetitive.
        

Expert Insight: Most pyrazole kinase inhibitors are Type I (ATP-competitive) . If your data shows Mixed/Non-competitive behavior, investigate Type II inhibition (binding to the DFG-out conformation) or allosteric binding pockets.

Protocol: Jump-Dilution for Reversibility

Objective: Confirm the inhibitor is reversible and not a covalent binder (unless designed with an electrophilic warhead).

Steps:

  • Incubation: Incubate Enzyme (

    
     final conc.) with Inhibitor (
    
    
    
    ) for 1 hour.
  • Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.

  • Measurement: Monitor product formation continuously over time.

  • Validation:

    • Reversible:[5][6][7] Activity recovers to the level of a control (Enzyme added to buffer + inhibitor at

      
      ).
      
    • Irreversible:[6][7] No recovery of activity.

Phase 2: Biophysical Validation (Binding Dynamics)

Kinetic data gives you affinity (


), but Biophysics gives you "residence time" (

), a better predictor of in vivo efficacy for pyrazoles.
Surface Plasmon Resonance (SPR) Protocol

Objective: Measure


 (association) and 

(dissociation).

Critical Step: Sensor Chip Functionalization

  • Ligand: Biotinylated Enzyme (captured on Streptavidin chip) or His-tagged Enzyme (on NTA chip).

  • Analyte: Pyrazole inhibitor series.[2][3][8][9][10]

Workflow:

  • Running Buffer: HBS-P+ with 1-5% DMSO (Matched to analyte buffer). Crucial: Pyrazoles are hydrophobic; mismatched DMSO causes bulk refractive index errors.

  • Single Cycle Kinetics: Inject 5 increasing concentrations of inhibitor without regeneration steps between injections.

  • Fit: 1:1 Binding Model.

Data Interpretation Table:

ParameterSymbolIdeal Profile for Pyrazole LeadSignificance
Association Rate


Fast recognition of the active site.
Dissociation Rate


Slow off-rate implies long residence time.
Residence Time


Correlates with prolonged efficacy even after drug clearance.

Phase 3: Structural Elucidation (The Atomic View)

This is the most critical phase for pyrazoles due to tautomerism . A pyrazole can exist as 1H- or 2H-tautomers. The enzyme selects one.

X-Ray Crystallography Considerations
  • Hinge Binding: In kinases, the pyrazole usually acts as a bidentate ligand.

    • 
      : Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu/Met).
      
    • 
      : Accepts H-bond from the backbone amide.
      
  • Electron Density Check: When refining the structure, carefully inspect the

    
     difference map around the pyrazole nitrogens. Incorrect assignment of the tautomer will lead to unexplained residual density.
    

Phase 4: Visualizing the Mechanism

Integrated Workflow Diagram

The following diagram illustrates the decision tree for characterizing a novel pyrazole inhibitor.

MOA_Workflow Start Novel Pyrazole Hit Kinetic Kinetic Profiling (IC50, Ki, Mode of Inhibition) Start->Kinetic Reversibility Jump-Dilution Assay (Reversible vs. Irreversible) Kinetic->Reversibility Decision1 Is it Reversible? Reversibility->Decision1 Biophysics Biophysical Validation (SPR/TSA) Decision1->Biophysics Yes Outcome_Cov Covalent Inhibitor (Target Cys/Ser) Decision1->Outcome_Cov No (Time-dependent) Structure Structural Elucidation (X-Ray/Cryo-EM) Biophysics->Structure Outcome_Comp Type I/II Inhibitor (ATP Competitive) Structure->Outcome_Comp Hinge Binder

Caption: Figure 1.[11] Decision matrix for mechanism of action studies. Blue nodes indicate input, yellow diamonds indicate decision points, and green/red nodes indicate final classification.

Molecular Interaction Diagram (Kinase Hinge)

This diagram visualizes the specific donor-acceptor motif typical of pyrazoles in the ATP pocket.

Hinge_Interaction Backbone_CO Hinge Backbone (C=O) (Acceptor) Backbone_NH Hinge Backbone (N-H) (Donor) Pyrazole_N Pyrazole N2 (Acceptor) Backbone_NH->Pyrazole_N H-Bond Pyrazole_NH Pyrazole N1-H (Donor) Pyrazole_NH->Backbone_CO H-Bond Gatekeeper Gatekeeper Residue (Steric Filter) Gatekeeper->Pyrazole_NH Selectivity Control

Caption: Figure 2. Schematic of the bidentate hydrogen bonding network between a pyrazole scaffold and the kinase hinge region. Note the complementary Donor/Acceptor pairs.

References

  • Ansari, A. et al. (2023).[3] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Link

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for and Jump-dilution protocols).
  • Foloppe, N. et al. (2006). "Structure-based design of novel pyrazole-based inhibitors." Bioorganic & Medicinal Chemistry. (Source for tautomerism in crystallography).
  • Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Assay Guidance Manual (NCBI). "Mechanism of Action Assays for Enzymes." Link

Sources

Benzyl 5-amino-1H-pyrazole-4-carboxylate in crop protection research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate in Next-Gen SDHI Fungicide Discovery

Executive Summary

In the landscape of modern crop protection, pyrazole-4-carboxamides represent a cornerstone class of fungicides, including market leaders like Fluxapyroxad, Bixafen, and Penthiopyrad. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting mitochondrial respiration in fungal pathogens.

This compound serves as a critical, high-fidelity intermediate in the research and development of these agents. Unlike its methyl or ethyl counterparts, the benzyl ester moiety offers unique orthogonal protection , allowing researchers to liberate the carboxylic acid functionality via mild hydrogenolysis (H₂/Pd-C) rather than harsh basic hydrolysis. This protocol guide details the synthetic utility, biological screening, and mechanistic validation of this scaffold in developing novel antifungal agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 32016-28-7
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 121–123 °C
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Purity Requirement ≥98.0% (HPLC) for biological synthesis

Application Protocol 1: Synthetic Workflow (Scaffold to Lead)

Objective: Synthesize a library of N-aryl-5-amino-1H-pyrazole-4-carboxamides (SDHI analogs) using the benzyl ester scaffold to avoid side-reactions common with ethyl ester hydrolysis.

Rationale

Standard industrial routes often use ethyl esters. However, in R&D, if the target molecule contains base-sensitive motifs (e.g., certain halogenated aromatics or chiral centers), the harsh conditions required to saponify an ethyl ester (NaOH/Reflux) can degrade the molecule. The benzyl ester allows for neutral deprotection , preserving complex structural features.

Step-by-Step Methodology

Step 1: Orthogonal Deprotection (Benzyl Cleavage)

  • Reagents: this compound (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

  • Procedure:

    • Dissolve the starting material in anhydrous methanol under nitrogen.

    • Add the Pd/C catalyst carefully.

    • Purge the system with H₂ gas (balloon pressure is sufficient for R&D scale).

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Validation: Disappearance of the benzyl spot and appearance of the polar carboxylic acid baseline spot.

    • Filter through Celite to remove Pd/C and concentrate in vacuo.

    • Yield Expectation: >95% quantitative conversion to 5-amino-1H-pyrazole-4-carboxylic acid .

Step 2: Acid Chloride Activation

  • Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride, catalytic DMF, Toluene.

  • Procedure:

    • Suspend the crude acid from Step 1 in dry toluene.

    • Add excess SOCl₂ (3.0 eq) and 1 drop of DMF.

    • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

    • Concentrate to dryness to yield the pyrazole-4-carbonyl chloride .

    • Critical Note: This intermediate is unstable; use immediately in Step 3.

Step 3: Amidation (The SDHI Pharmacophore)

  • Reagents: Substituted aniline (e.g., 3',4'-dichloroaniline or 2-biphenylamine), Triethylamine (Et₃N), THF.

  • Procedure:

    • Dissolve the aniline derivative (1.1 eq) and Et₃N (2.0 eq) in dry THF at 0°C.

    • Dropwise add the solution of pyrazole-4-carbonyl chloride from Step 2.

    • Allow to warm to RT and stir overnight.

    • Workup: Quench with water, extract with EtOAc, wash with brine, and recrystallize from EtOH.

Visual Workflow: Synthesis Pathway

SynthesisPath cluster_0 Advantage: Avoids Basic Hydrolysis Start Benzyl 5-amino-1H- pyrazole-4-carboxylate (Scaffold) Inter1 5-Amino-1H-pyrazole- 4-carboxylic Acid Start->Inter1 H₂ / Pd-C (Neutral Deprotection) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl₂, Reflux (Activation) Product Target SDHI Fungicide (Pyrazole-carboxamide) Inter2->Product + Aryl Amine (Amidation)

Caption: Synthetic route utilizing the benzyl ester for mild, neutral deprotection to access the active carboxylic acid precursor.

Application Protocol 2: Biological Efficacy Screening

Objective: Evaluate the fungicidal potency of synthesized derivatives against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).

Method: Poisoned Food Technique

This assay measures the inhibition of mycelial radial growth on agar plates amended with the test compound.

Protocol:

  • Stock Preparation: Dissolve synthesized compounds in DMSO to create a 10,000 mg/L stock solution.

  • Media Amendment: Add stock solution to molten Potato Dextrose Agar (PDA) (cooled to 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 mg/L.

    • Control: PDA + DMSO (solvent control) and PDA + Commercial Standard (e.g., Boscalid).

  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the petri dish.

  • Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates are covered).

  • Data Analysis: Measure colony diameter (mm).

    • Calculation: % Inhibition =

      
      
      
    • (C = Control diameter, T = Treatment diameter)

    • Determine EC₅₀ using log-probit analysis.

Data Interpretation Table:

EC₅₀ (mg/L)ClassificationAction Required
< 1.0 Highly ActivePrioritize for in vivo greenhouse testing.
1.0 – 10.0 Moderately ActiveOptimize structure (SAR study).
> 50.0 InactiveDiscard scaffold modification.

Mechanism of Action (MOA)

The synthesized pyrazole-4-carboxamides function as SDHI (Succinate Dehydrogenase Inhibitors) .

  • Target Site: Complex II (Succinate Dehydrogenase) in the mitochondrial inner membrane.

  • Binding Mode: The amide bond mimics the substrate, while the pyrazole core and the hydrophobic aryl tail (introduced in Step 3) bind deeply into the Ubiquinone-binding site (Q-site) .

  • Consequence:

    • Blockage of electron transfer from succinate to ubiquinone.

    • Cessation of the TCA cycle and mitochondrial respiration.

    • Accumulation of Reactive Oxygen Species (ROS) leading to fungal cell death.

Visual Workflow: SDHI Mechanism

MOA Compound Benzyl-derived Pyrazole Carboxamide Target Mitochondrial Complex II (Succinate Dehydrogenase) Compound->Target Targets Site Ubiquinone Binding Pocket (Q-Site) Target->Site Binds High Affinity Block Electron Transport Blockade (Succinate → Ubiquinone) Site->Block Inhibits Death ATP Depletion & ROS Burst (Fungal Cell Death) Block->Death Causes

Caption: Mechanism of Action showing the cascade from Q-site binding to fungal cell death.

Safety & Handling

  • Hazard Classification: this compound is generally classified as an irritant (H315, H319, H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.

References

  • Synthesis and Biological Evaluation of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Link[2]

  • Scaffold Versatility in Agrochemicals. National Institutes of Health (NIH). (2024). Design, Synthesis, and Antifungal Activity of Pyrazole-4-carboxamide Derivatives. Link

  • Chemical Properties and Safety Data. PubChem. (2025).[3] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Structure Data). Link

  • SDHI Fungicide Mechanism. MDPI Molecules. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Link

  • Intermediate Utility. Scientific Research Publishing. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in Crop Protection.[4] Link

Sources

Troubleshooting & Optimization

Avoiding side products in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: Open | Status: Online | Lead Scientist: Dr. A. Vance

Introduction: The "Regio-Problem" in Pyrazole Chemistry

Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing the "classic" pyrazole problem: obtaining a mixture of regioisomers (1,3- vs. 1,5-substituted) or struggling with non-selective N-alkylation.

Substituted pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Celecoxib, Ruxolitinib), but their synthesis is notoriously prone to isomeric side products. This guide moves beyond basic textbook definitions to provide field-tested protocols for regiocontrol .

Module 1: The Knorr Synthesis & Regiocontrol

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a 1:1 mixture of 1,3- and 1,5-isomers."

The Root Cause: Competing Nucleophiles

The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl.[1] The regioselectivity is determined by the initial attack of the hydrazine's most nucleophilic nitrogen on the dicarbonyl's most electrophilic carbon.

  • Problem: In standard solvents (EtOH, MeOH), the electrophilicity difference between the two carbonyls is often negligible, leading to mixed attack and inseparable isomers.

Solution A: The Fluorinated Solvent "Magic Bullet"

Recent optimization studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity.

  • Mechanism: TFE is a strong hydrogen-bond donor. It selectively activates the more basic carbonyl (or stabilizes the specific transition state), directing the hydrazine attack.

Protocol 1.1: TFE-Mediated Regioselective Synthesis

Based on findings by Deng et al. [1]

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl/Alkyl Hydrazine hydrochloride (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol)[2]

  • Additive: TFA (Trifluoroacetic acid) - Optional, for electron-deficient hydrazines.[3]

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in TFE (0.5 M concentration).

  • Addition: Add the hydrazine salt directly to the solution at room temperature.

  • Acid Catalysis: If the reaction is sluggish (common with electron-deficient aryl hydrazines), add 10 mol% TFA.

  • Reaction: Stir at reflux (approx. 78°C) for 2–4 hours.

  • Workup: Evaporate TFE (recoverable). Dilute residue with EtOAc, wash with NaHCO3 (sat. aq.) to remove traces of TFA.

  • Result: Expect >90:10 regioselectivity favoring the 1,3,5-substituted product dictated by electronic matching.

Solution B: The Enaminone Bypass

If the diketone fails, convert it to an enaminone (using DMF-DMA). Enaminones have distinct electronic sites: a hard electrophile (carbonyl) and a soft electrophile (Michael acceptor).

Diagram 1: Knorr Regioselectivity Decision Tree This diagram illustrates the mechanistic bifurcation that leads to isomeric impurities.

KnorrMechanism Start Reagents: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Path A: N1 attacks C1 Start->PathA Standard Conditions (Mixture) PathB Path B: N1 attacks C3 Start->PathB Control Control Strategy: Use Enaminones or TFE Start->Control Optimization InterA Intermediate A: Hydrazone at C1 PathA->InterA InterB Intermediate B: Hydrazone at C3 PathB->InterB Prod2 Product 2: 1,3-Isomer (Target) InterA->Prod2 Prod1 Product 1: 1,5-Isomer (Often Undesired) InterB->Prod1 Control->PathA High Selectivity (Electronic Match) Control->PathB Suppressed

Caption: Mechanistic bifurcation in Knorr synthesis. Using TFE or Enaminones forces the reaction down Path A (Green), avoiding the mixture.

Module 2: N-Alkylation Troubleshooting

User Issue: "I have a pre-formed NH-pyrazole and I need to add an alkyl group. I am getting a mixture of N1 and N2 alkylation."

The Root Cause: Tautomerism

NH-pyrazoles exist in rapid tautomeric equilibrium. When you treat them with a base (e.g., NaH, K2CO3) and an alkyl halide, the alkylation occurs at the nitrogen with the highest electron density or the least steric hindrance. This often leads to "N2" alkylation side products.

Technique 1: Acid-Catalyzed Alkylation (Trichloroacetimidates)

Avoid basic conditions entirely. Use trichloroacetimidates as electrophiles under Bronsted acid catalysis.[4] This method is often governed by sterics rather than the electronics of the deprotonated anion, offering a different selectivity profile [2].

Protocol 2.1: Acid-Catalyzed N-Alkylation

  • Reagents: NH-Pyrazole (1.0 equiv), Alkyl Trichloroacetimidate (1.2 equiv).

  • Catalyst: Triflic acid (TfOH) or TMSOTf (5–10 mol%).

  • Solvent: DCM or Toluene (anhydrous).

  • Procedure:

    • Mix pyrazole and imidate in solvent at 0°C.

    • Add catalyst dropwise.

    • Warm to RT.

    • Note: This method is excellent for adding bulky groups (e.g., tert-butyl, benzyl) which are difficult with SN2 reactions.

Technique 2: Strategic Atom Replacement (Advanced)

For projects where separation is impossible, consider de novo synthesis using isothiazoles . A recent breakthrough (2025) involves synthesizing the isothiazole first (which has no N-alkylation ambiguity) and then "swapping" the sulfur for an N-alkyl group via a thiadiazine-S-oxide intermediate [3]. This guarantees 100% regiopurity.

Module 3: Quality Control & Analysis

User Issue: "I have isolated a product, but I don't know if it is the 1,3- or 1,5-isomer."

Do not rely on 1H NMR splitting patterns alone, as they are often identical for regioisomers. You must use 2D NMR.

The Gold Standard: NOESY / ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å).

Diagnostic Logic:

  • 1,5-Isomer: The N-substituent (e.g., N-Phenyl or N-Methyl) will show a strong NOE cross-peak with the substituent at C5 .

  • 1,3-Isomer: The N-substituent is spatially distant from the C3 substituent. You will NOT see a cross-peak between the N-group and the C3-group. Instead, you might see an NOE between the N-group and the C5-H (if C5 is unsubstituted).

Data Table: Distinguishing Isomers
Feature1,3-Substituted Pyrazole1,5-Substituted Pyrazole
NOE Signal Strong NOE between N-R and H-4 or H-5 .Strong NOE between N-R and Substituent-5 .
13C NMR (C3 vs C5) C3 is typically downfield (lower ppm) due to proximity to N2.C5 is typically upfield (higher ppm) relative to C3.
TLC Behavior Often more polar (lower Rf) due to accessible lone pair on N2.Often less polar (higher Rf) due to steric shielding of N2.

Module 4: Synthesis of Celecoxib (Case Study)

Visualizing the workflow to avoid side products in a real-world drug scenario.

Diagram 2: Selective Synthesis Workflow

CelecoxibWorkflow Start Target: Celecoxib Analog Step1 Step 1: Claisen Condensation (Acetophenone + Trifluoroacetate) Start->Step1 Check1 Critical Checkpoint: Isolate 1,3-Diketone? Step1->Check1 PathBad Standard Route: Direct reaction with Hydrazine (Risk: 10-20% Regio-impurity) Check1->PathBad EtOH/Reflux PathGood Optimized Route: Use TFE/TFA Solvent System Check1->PathGood TFE/Reflux Final Final Product: High Regiopurity (>95:5) PathBad->Final Requires Chromatography PathGood->Final

Caption: Optimization of Celecoxib synthesis. Using TFE avoids the formation of the regio-impurity common in ethanol-based protocols.

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.

  • Dixon, D. D., et al. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[4] MDPI, 19, 13498.

  • Kelly, C., et al. (2025).[5] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 639, 123-129.

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] The Journal of Organic Chemistry, 76(14), 5794–5804.

Sources

Removal of unreacted starting materials from pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Removal of Unreacted Starting Materials & Impurities from Pyrazole Synthesis

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for pyrazole chemistry. As Senior Application Scientists, we understand that pyrazole synthesis—typically via the Knorr condensation of hydrazines with 1,3-dicarbonyls—often yields "sticky" reaction mixtures plagued by genotoxic hydrazine residues, oily dicarbonyl leftovers, and stubborn regioisomers.

This guide moves beyond basic textbook advice, offering field-tested protocols to ensure your isolated material meets the stringent purity standards required for biological assays and drug development.

Ticket #001: "I have residual hydrazine in my product. How do I remove it to ppm levels?"

Diagnosis: Hydrazines are potent nucleophiles and reducing agents. They are also structural alerts for genotoxicity (GTIs), often requiring removal to <10 ppm levels in pharmaceutical intermediates. Standard evaporation is insufficient due to their high boiling points and "sticky" nature.

Solution Strategy: We employ a two-tiered approach: Amphoteric Extraction (for bulk removal) followed by Chemoselective Scavenging (for trace polishing).

Protocol A: The Amphoteric pH Swing (Bulk Removal)

Applicability: Pyrazoles with an unsubstituted -NH (1H-pyrazoles).

The Science: Pyrazoles are amphoteric. They can act as weak bases (


 for the protonated form) and weak acids (

for the NH proton).[1] Hydrazines are significantly more basic (

). We exploit this

to wash away the hydrazine while keeping the pyrazole in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acid Wash (The Critical Step):

    • Wash the organic layer with 0.5 M - 1.0 M HCl .

    • Mechanism:[2][3][4][5] At pH < 1, the hydrazine is fully protonated (

      
      ) and highly water-soluble. The pyrazole is also protonated but, due to its aromatic lipophilicity, often partitions back into the organic phase or precipitates as a salt that can be filtered.
      
    • Optimization: If your pyrazole is too basic and stays in the water, collect the aqueous layer, adjust pH to ~4-5 (where pyrazole is neutral but hydrazine remains protonated), and re-extract with organic solvent.

  • Validation: Check the organic layer by TLC using a specific stain like Phosphomolybdic Acid (PMA) or Ninhydrin , which stain hydrazines intensely.

Protocol B: Electrophilic Scavenging (Trace Removal)

Applicability: When extraction leaves trace hydrazine residues (100-1000 ppm).

The Science: Hydrazines are "super-nucleophiles" (alpha-effect). We use polymer-supported electrophiles (aldehydes or isocyanates) to covalently bind unreacted hydrazine. The impurity becomes part of the solid resin, which is removed via simple filtration.

Recommended Scavengers:

  • PS-Benzaldehyde: Forms a hydrazone with the impurity.

  • PS-Isocyanate: Forms a urea derivative.

Workflow Diagram (DOT):

HydrazineScavenging Crude Crude Mixture (Product + Hydrazine) Solvent Dissolve in DCM/THF Crude->Solvent Resin Add Scavenger Resin (PS-Benzaldehyde) Solvent->Resin 2-5 eq relative to impurity Stir Stir 4-16h @ RT Resin->Stir Covalent Capture Filter Filtration Stir->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate Product Recovery Solid Solid Waste (Resin-Hydrazine) Filter->Solid Impurity Removal

Caption: Workflow for chemoselective removal of hydrazine impurities using solid-supported scavenging resins.

Ticket #002: "My product is contaminated with oily 1,3-dicarbonyl starting material."

Diagnosis: 1,3-dicarbonyls (e.g., acetylacetone derivatives) are often used in excess to drive the reaction. They are lipophilic oils that co-elute with pyrazoles during chromatography, making isolation of crystalline solids difficult.

Solution Strategy: Convert the lipophilic dicarbonyl into a water-soluble bisulfite adduct.

Protocol: The Bisulfite Wash

The Science: Aldehydes and unhindered ketones react reversibly with sodium bisulfite (


) to form water-soluble sulfonate adducts. Pyrazoles, lacking the reactive carbonyl, remain in the organic layer.

Step-by-Step:

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Vigorously shake your organic layer (containing the crude pyrazole) with the bisulfite solution for 5–10 minutes.

    • Note: Vigorous agitation is crucial to increase the interfacial surface area for adduct formation.

  • Separation: Separate the layers. The dicarbonyl is now in the aqueous layer (as the sulfonate salt).

  • Polishing: Wash the organic layer once with brine to remove residual salts before drying over

    
    .
    
Ticket #003: "I have a mixture of regioisomers (1,3- vs 1,5-substituted). How do I separate them?"

Diagnosis: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines (e.g., methylhydrazine), you inevitably form two regioisomers.

  • Isomer A (1,5-isomer): Formed via initial attack at the least hindered carbonyl.

  • Isomer B (1,3-isomer): Formed via attack at the more hindered carbonyl (less favored kinetically).

Data Table: Separation Techniques

TechniqueMechanismBest ForNotes
Flash Chromatography Polarity / Dipole MomentSmall scale (<5g)Regioisomers often have distinct

values due to different dipole vectors. 1,5-isomers are typically less polar.
Recrystallization Packing EfficiencyLarge scale (>10g)One isomer often crystallizes preferentially. Use solvents like EtOH or Toluene.
Reverse Phase (C18) HydrophobicityDifficult separationsEssential when normal phase

.
Troubleshooting Guide: Predicting Elution Order

In Normal Phase (Silica) chromatography, the elution order is generally dictated by the dipole moment of the molecule.

  • 1,5-substituted pyrazoles: The N-substituent and the C5-substituent are adjacent (steric clash), often twisting the ring out of planarity. This can expose the lone pair less or more depending on the group, but generally, they are less polar (move faster) than 1,3-isomers.

  • 1,3-substituted pyrazoles: These are more planar and often interact more strongly with the silica stationary phase (move slower).

Decision Tree Diagram (DOT):

RegioSeparation Start Regioisomer Mixture CheckTLC Check TLC (EtOAc/Hexane) Start->CheckTLC DeltaRf Is Delta Rf > 0.15? CheckTLC->DeltaRf Flash Flash Chromatography (Silica Gel) DeltaRf->Flash Yes HardSep Is Scale > 10g? DeltaRf->HardSep No Cryst Attempt Fractional Crystallization HardSep->Cryst Yes HPLC Prep-HPLC (C18 / Reverse Phase) HardSep->HPLC No

Caption: Decision matrix for selecting the optimal purification method for pyrazole regioisomers.

References
  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Maddaluno, J., et al. "Purification of Pyrazoles via Acid-Base Extraction." Organic Process Research & Development, 2010.

  • Sigma-Aldrich. "Resin Scavengers for Organic Synthesis." Technical Bulletin, 2023.

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." ICH M7 Guidelines, 2017.

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition. (Standard Reference for Bisulfite Washes).

Sources

Technical Support Center: Optimizing Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Drug Discovery Audience: Assay Development Scientists, HTS Screeners, Medicinal Chemists Version: 2.0 (Current Standards)

Introduction: The "Crash Out" Crisis

In biological assays, solubility is the silent killer of data integrity . A compound that precipitates ("crashes out") creates a false negative in inhibition assays or a false positive in light-scattering/turbidity assays.

This guide moves beyond basic "shake and wait" advice. It provides a technical framework for managing the transition of a compound from a high-concentration organic stock (DMSO) to a low-concentration aqueous environment (Assay Buffer), ensuring your IC50 values reflect true potency, not solubility limits.

Core Concepts: Kinetic vs. Thermodynamic Solubility

Before troubleshooting, you must define which solubility parameter governs your experiment. Most screening assays rely on Kinetic Solubility , yet researchers often confuse it with Thermodynamic Solubility.

FeatureKinetic Solubility Thermodynamic Solubility
Starting Material Pre-dissolved DMSO stock solution.[1]Solid crystalline powder.
Equilibrium Non-equilibrium (Metastable). Measures how long a compound stays in solution before precipitating.True Equilibrium . Measures the maximum amount dissolved after saturation.
Relevance Critical for HTS, Cell Assays, and IC50 determination. Mimics the "add-and-read" workflow.Critical for Formulation and oral dosing potential.
Common Pitfall Precipitation occurs during the assay incubation time due to supersaturation.Presence of amorphous vs. crystalline forms alters results.

Expert Insight: If your compound is soluble at 100 µM in a thermodynamic test (powder) but precipitates at 10 µM in your assay, you are likely facing a Kinetic Solubility failure driven by the rapid solvent shift from DMSO to water.

The Foundation: Managing DMSO Stocks

The majority of solubility issues originate before the compound even touches the assay buffer. DMSO is hygroscopic; it absorbs water from the atmosphere, which drastically reduces its solvating power.[2]

The "Wet DMSO" Phenomenon
  • Mechanism: Pure DMSO freezes at 18.5°C. As it absorbs atmospheric water, the freezing point drops.[3] If your "frozen" stocks are liquid in the fridge (4°C) or slushy in the freezer (-20°C), they have absorbed significant water (often >10%).

  • Consequence: Hydrophobic compounds will nucleate and crash out inside the stock tube, often forming invisible micro-crystals.

  • Protocol for Stock Integrity:

    • Single-Use Aliquots: Avoid freeze-thaw cycles. Each cycle introduces moisture condensation.

    • Visual Check: Spin down thawed stocks (2000 x g for 1 min). If a pellet forms, the stock concentration is invalid.

    • Sonication: Use an ultrasonic water bath (not a probe) for 5–10 minutes at 37°C to re-dissolve "seed" crystals before dilution.

Workflow: The "Step-Down" Dilution Strategy

Problem: Direct addition of a high-concentration DMSO stock into an aqueous buffer creates a "solvent shock," causing immediate local precipitation at the injection site.

Solution: The Serial Dilution in DMSO (SD-DMSO) method.

Protocol: 3-Step Dilution (Example for 10 µM Final Assay Concentration)
  • Step 1 (Stock Prep): Prepare your compound at 10 mM in 100% DMSO.

  • Step 2 (Serial Dilution): Perform all serial dilutions in 100% DMSO .

    • Why: This maintains the compound in a solvated state and prevents "carry-over" precipitation errors common when diluting in buffer.

  • Step 3 (Intermediate Step - Optional but Recommended): Create a "working plate" by diluting the DMSO stock 1:10 into the assay buffer (resulting in 10% DMSO). Mix rapidly.

  • Step 4 (Final Assay Addition): Transfer from the working plate to the final assay plate (e.g., 1:10 dilution).

    • Final Result: 1% DMSO, 10 µM compound.

    • Benefit: The compound enters the final buffer already partially solvated in an aqueous environment, reducing shock.

Visualization: The Dilution Logic

DilutionWorkflow cluster_Wrong Risky Method (Solvent Shock) cluster_Right Optimized Method (Step-Down) Stock 10mM Stock (100% DMSO) Buffer Assay Buffer (Aqueous) Stock->Buffer Direct Add SerialDMSO Serial Dilution (100% DMSO) Stock->SerialDMSO Dilute Precip Precipitation (Local Shock) Buffer->Precip High Risk Intermediate Intermediate Plate (10% DMSO) SerialDMSO->Intermediate 1:10 into Buffer FinalAssay Final Assay Well (1% DMSO) Intermediate->FinalAssay 1:10 into Assay

Caption: Comparison of direct addition (High Risk) vs. the Step-Down method (Optimized) to mitigate solvent shock.

Diagnostic Protocol: Kinetic Solubility Screen (Nephelometry)

Before running a valuable bioassay, screen your library using Laser Nephelometry.[4] This measures forward-scattered light caused by insoluble particles.[4]

Reagents & Equipment:

  • Laser Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).

  • 96-well or 384-well clear flat-bottom plates.

  • PBS or your specific Assay Buffer.

Step-by-Step Protocol:

  • Blank Preparation: Fill the plate with 198 µL of Assay Buffer.

  • Compound Addition: Add 2 µL of compound stock (at varying concentrations, e.g., 10 mM, 1 mM) to achieve final test concentrations (e.g., 100 µM, 10 µM).

  • Control: Include a known soluble compound (e.g., Hydrocortisone) and a known insoluble compound (e.g., Pyrene) as benchmarks.

  • Incubation: Shake the plate for 90 minutes at room temperature (or assay temperature).

  • Read: Measure Nephelometric Turbidity Units (NTU).

  • Analysis:

    • < 5 NTU: Soluble (Proceed to assay).

    • > 20 NTU: Insoluble (High risk of false data).

Troubleshooting & Optimization Strategies

If your compound fails the solubility screen, apply these modifications to your assay buffer.

A. pH Adjustment (The Ionization Switch)

Most drugs are weak acids or bases. Their solubility is pH-dependent.[5][6][7]

  • Action: Check the pKa of your compound.[5]

  • Rule: For a weak base, lower the pH (if the assay tolerates it) to ionize the amine. For a weak acid, raise the pH.

  • Note: Ensure your protein/cell target remains active at the altered pH.

B. Additives: Cyclodextrins vs. Detergents

When pH adjustment isn't possible, use additives to sequester hydrophobic regions.

AdditiveTypeMechanismRecommended Conc.Use Case
HP-β-CD CyclodextrinForms an inclusion complex (encapsulates the drug).[8]0.1% - 0.5% (w/v)Best for Cell-based assays . Low cytotoxicity compared to detergents.
Tween-20 Non-ionic SurfactantForms micelles that solubilize the drug.0.01% - 0.05%Best for Biochemical/Enzyme assays . Can lyse cells at high conc.
BSA Carrier ProteinBinds lipophilic compounds non-specifically.0.1% (w/v)General stabilizer; mimics serum conditions.
Decision Logic for Troubleshooting

SolubilityTroubleshooting Start Compound Precipitates in Assay Buffer CheckpH Can pH be modified? Start->CheckpH ModPH Adjust pH +/- 1 unit (Target pKa) CheckpH->ModPH Yes CheckType Assay Type? CheckpH->CheckType No CellBased Cell-Based Assay CheckType->CellBased Enzyme Enzymatic/Biochemical CheckType->Enzyme UseCD Add HP-β-Cyclodextrin (0.1-0.5%) CellBased->UseCD Low Toxicity Needed UseDet Add Tween-20 or Triton X-100 (0.01%) Enzyme->UseDet Micelle Formation

Caption: Decision matrix for selecting the correct solubility enhancer based on assay constraints.

Frequently Asked Questions (FAQs)

Q1: My compound is soluble in DMSO, but my IC50 curve plateaus at 50% inhibition. Why? A: This is a classic signature of solubility-limited absorption. The compound has reached its solubility limit in the assay buffer. Adding more compound (increasing concentration) results in precipitation, not higher dissolved concentration. Solution: Verify solubility using Nephelometry; the concentration where the curve flattens likely correlates with the solubility limit.

Q2: Can I use 5% DMSO to improve solubility? A: Technically yes, but biologically risky. Most biochemical assays tolerate up to 5% DMSO, but cell-based assays usually tolerate only 0.1% - 0.5% . High DMSO concentrations can permeabilize cell membranes, induce apoptosis, or unfold enzymes, creating artifacts. Always run a "DMSO-only" control to determine your assay's solvent tolerance limit.

Q3: Why do I see variability between batches of the same compound? A: Check the salt form. A hydrochloride salt will have vastly different solubility than the free base. Also, check your DMSO stock age. "Old" DMSO stocks that have absorbed water (see Section 3) will have a lower effective concentration of dissolved compound than a fresh stock, leading to batch-to-batch potency shifts.

Q4: Is "visual inspection" enough to rule out precipitation? A: No. Micro-precipitates (aggregates <1 µm) are invisible to the naked eye but can scatter light (interfering with fluorescence/absorbance readings) and cause non-specific inhibition by sequestering enzymes (the "promiscuous inhibitor" effect).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[4] Analytical Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Waybright, T. J., et al. (2009). The effect of water on the freezing point of DMSO and its implications for compound storage. Journal of Biomolecular Screening.

Sources

Validation & Comparative

Technical Comparison Guide: Structural Dynamics of 4-Benzyl-1H-Pyrazole Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the pharmacophore in blockbuster drugs like Celecoxib and Sildenafil. However, the 4-benzyl-1H-pyrazole subclass presents a unique challenge: annular tautomerism . In solution, the hydrogen atom oscillates between nitrogen positions (


 and 

), often rendering Nuclear Magnetic Resonance (NMR) signals averaged and ambiguous.

This guide objectively compares the structural resolution capabilities of Single-Crystal X-ray Diffraction (SC-XRD) against solution-phase NMR for this specific chemical series. We demonstrate that SC-XRD is not merely a validation tool but the only definitive method to freeze and identify the bioactive tautomer and specific supramolecular packing motifs (catemers vs. dimers) critical for solid-state formulation and docking studies.

Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2]

Methodological Comparison: Defining the Tautomer

The primary "competitor" to X-ray analysis for pyrazoles is solution-state NMR. While NMR provides dynamic information, it fails to capture the static interactions that dictate drug shelf-life and receptor binding.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H,

C,

N)
In-Silico Docking
Tautomeric State Definitive: Fixes H-atom position (e.g.,

-H).
Ambiguous: Often observes an average of

-H and

-H due to fast exchange.
Predictive: Relies on energy penalties that may not account for lattice forces.
Intermolecular Forces Direct Observation: Maps H-bond networks and

-stacking.
Inferred: NOE signals can suggest proximity but lack geometric precision.Simulated: Force fields approximate these but often fail with

-

geometries.
Chirality Absolute: Can distinguish atropisomers in the solid state.Dynamic: Atropisomers often interconvert too rapidly to resolve.N/A
Structural Comparison: Substituent Effects on Packing

The performance of the "product" (4-benzyl-1H-pyrazole) varies drastically when substituted at the 3 and 5 positions. X-ray analysis reveals a "switch" in packing motifs that directly impacts solubility and density.

  • 4-Benzyl-1H-pyrazole (Unsubstituted): Crystallizes in the non-centrosymmetric space group

    
    .[1][2][3] It forms infinite chains (catemers)  via 
    
    
    
    hydrogen bonds.[3] This implies a polar axis and potential piezoelectric properties.
  • 3,5-Diphenyl-4-benzyl-1H-pyrazole: Crystallizes in

    
     (centrosymmetric).[1][2][4] The bulky phenyl groups disrupt the catemer, forcing the formation of discrete dimers . This closed-loop H-bond system typically results in higher melting points and lower solubility compared to the catemer form.
    

Experimental Protocols

Synthesis of 4-Benzyl-1H-pyrazole

Note: This protocol avoids the contamination issues common in direct benzylation.

  • Precursor Preparation: React benzylmalononitrile with hydrazine hydrate to yield 3,5-diamino-4-benzyl-1H-pyrazole.[1][2]

  • Deamination (Reduction):

    • Dissolve the diamino precursor in aqueous hypophosphorous acid (

      
      ).
      
    • Cool to

      
       and add sodium nitrite (
      
      
      
      ) dropwise (diazotization).
    • Allow the mixture to stand at room temperature until nitrogen evolution ceases.

    • Neutralize with

      
       and extract with ethyl acetate.
      
  • Purification: Recrystallize from hot n-heptane .

Crystallization & Data Collection Workflow

To obtain diffraction-quality crystals, we utilize a slow-evaporation or vapor diffusion technique.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified derivative in 2 mL of methanol or ethanol.

  • Vapor Diffusion: Place the vial inside a larger jar containing benzene or hexane (antisolvent). Seal tightly.

  • Growth: Allow to stand at

    
     for 3-5 days. Colorless block crystals should appear.
    
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber using epoxy or Paratone oil.
    
  • Diffraction: Collect data on a diffractometer (e.g., Bruker SMART) using Mo

    
     radiation (
    
    
    
    ) at 150 K to reduce thermal motion.
Visualization of Workflow

G cluster_0 Synthesis Phase cluster_1 Crystallography Phase Start Benzylmalononitrile Step1 Cyclization (Hydrazine) Start->Step1 Inter 3,5-Diamino Intermediate Step1->Inter Step2 Deamination (H3PO2/NaNO2) Inter->Step2 Product Crude 4-Benzyl Pyrazole Step2->Product Cryst Recrystallization (n-Heptane) Product->Cryst Xray SC-XRD Data Collection (150K) Cryst->Xray Solve Structure Solution (Direct Methods) Xray->Solve Refine Refinement (SHELXL) Solve->Refine

Caption: Integrated workflow for the synthesis, isolation, and structural determination of 4-benzyl-1H-pyrazole derivatives.

Data Presentation: Structural Metrics

The following table summarizes the crystallographic data for 4-benzyl-1H-pyrazole compared to its 3,5-substituted analogs. Note the transition from


 to 

upon substitution.
Parameter4-Benzyl-1H-pyrazole [1]3,5-Diamino-4-benzyl [1]3,5-Dimethyl-4-benzyl [2]
Formula



Space Group

(Chiral/Polar)

(Centrosymmetric)

(Centrosymmetric)
Crystal System MonoclinicMonoclinicMonoclinic
Z (Molecules/Cell) 244
Packing Motif Infinite Catemers (Helical chains)Bilayers (Sheet-like)Dimers (Discrete pairs)
H-Bond Type

(Linear)

&


(Cyclic)
Dihedral Angle (Pz-Ph)



Key Insight: The unsubstituted derivative (Column 1) is unique in forming a non-centrosymmetric lattice, making it a candidate for non-linear optical (NLO) applications, whereas the substituted forms pack more efficiently into centrosymmetric lattices.

Mechanistic Insight: Intermolecular Interaction Networks

Understanding the binding logic is crucial for drug design. In the absence of steric bulk at positions 3 and 5, the pyrazole ring acts as both a donor and acceptor in a continuous chain.

Supramolecular Logic Visualization

Interactions cluster_legend Interaction Key Pz1 Pyrazole Ring A (N1-H) Pz2 Pyrazole Ring B (N2) Pz1->Pz2 H-Bond (2.86 Å) Catemer Formation Ph2 Benzyl Phenyl B Pz1->Ph2 CH...Pi Interaction Ph1 Benzyl Phenyl A Ph1->Ph2 T-shaped Pi-Stacking (Edge-to-Face) key1 Green Solid = Strong H-Bond key2 Grey Dashed = Weak Pi-Contact

Caption: Schematic of the intermolecular forces stabilizing the 4-benzyl-1H-pyrazole crystal lattice. Note the dominance of the catemer H-bond.

References

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Source: IUCrJ / PubMed Central URL:[Link] Significance: Primary source for the synthesis, crystallization, and comparative structural data of the unsubstituted and diamino derivatives.

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. Source: Acta Crystallographica Section E URL:[Link] Significance: Provides the structural data for the dimethyl analog, highlighting the shift to centrosymmetric packing.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) URL:[Link] Significance: Authoritative review on pyrazole tautomerism, validating the limitations of NMR compared to X-ray methods.

Sources

Technical Comparison Guide: SAR and Therapeutic Potential of Benzyl 5-amino-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes current literature on the structure-activity relationship (SAR) of benzyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives, focusing on their transition from synthetic intermediates to potent kinase inhibitors and antimicrobial agents.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for type I ATP-competitive kinase inhibitors (targeting FGFR, CDK2, and IRAK4) and novel antimicrobial agents. While the benzyl ester moiety confers significant lipophilicity—enhancing membrane permeability—it is frequently modified to optimize pharmacokinetics. This guide objectively compares the performance of the benzyl ester analogs against their carboxamide bioisosteres and standard clinical references, supported by experimental protocols and mechanistic insights.

Structural Deconstruction & Mechanistic Role

The core pharmacophore consists of a pyrazole ring substituted at four key positions. Understanding the contribution of each vector is critical for rational drug design.

  • Position C4 (Benzyl Carboxylate): The benzyl ester acts as a hydrophobic anchor. In kinase inhibitors, this group is often hydrolyzed or aminated to form hydrogen bonds with the "gatekeeper" residues in the ATP-binding pocket.

  • Position C5 (Primary Amine): This is the critical "hinge binder." It functions as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Glu81 in CDK2).

  • Position N1: Substituents here dictate selectivity. Bulky hydrophobic groups (like benzyl or phenyl) can occupy the solvent-exposed region or specific hydrophobic pockets (selectivity pocket).

  • Position C3: Steric tolerance is low; small alkyl or aryl groups are preferred to avoid clashing with the kinase P-loop.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of modifying specific nodes on the scaffold.

SAR_Logic Core This compound (Scaffold) C4 C4: Carboxylate (Benzyl Ester) Core->C4 C5 C5: Primary Amino (-NH2) Core->C5 N1 N1: Nitrogen Substituent Core->N1 Lipophilicity Increases Lipophilicity (Membrane Permeability) C4->Lipophilicity AmideConv Conversion to Carboxamide (Boosts IC50 < 100 nM) C4->AmideConv Optimization HingeBind Hinge Region Binding (Critical for Kinase Affinity) C5->HingeBind Selectivity Determines Isoform Selectivity (e.g., MAO-A vs MAO-B) N1->Selectivity

Figure 1: Functional mapping of the pyrazole scaffold. C4 and C5 are the primary drivers of potency, while N1 modulates selectivity.

Comparative Performance Analysis

Kinase Inhibition (FGFR/CDK)

The benzyl ester analogs often show moderate inhibitory activity (micromolar range) due to the lack of a hydrogen bond donor/acceptor pair required for the "gatekeeper" interaction. However, converting the benzyl ester to a carboxamide (often retaining the benzyl moiety on the amide nitrogen) dramatically improves potency.

Table 1: Comparative Potency against FGFR1 Kinase Data synthesized from representative SAR studies on pyrazole-4-carboxamides.

Compound ClassR-Group (C4 Position)IC50 (FGFR1)Solubility (LogS)Mechanism Note
Benzyl Ester (Parent)

1.2 - 5.0

M
Low (High Lipophilicity)Acts as a weak binder; lacks H-bond acceptor for gatekeeper.
Free Acid

> 10

M
HighPoor permeability; electrostatic repulsion in pocket.
Benzyl Amide

45 - 100 nM ModerateForms dual H-bonds with hinge region; Benzyl group occupies hydrophobic pocket II.
Ref (Crizotinib) N/A (Aminopyridine)~25 nMModerateClinical Standard (Type I Inhibitor).

Insight: The benzyl ester is an excellent prodrug candidate or intermediate. For direct assay potency, the amide analog is superior, exhibiting a ~50-fold increase in potency.

Antimicrobial Activity

Unlike kinase inhibition, antimicrobial activity often benefits from the intact benzyl ester. The high lipophilicity facilitates penetration through the bacterial cell wall (particularly Gram-positive peptidoglycan layers).

  • Target: Bacterial DNA Gyrase or cell membrane disruption.

  • Performance: this compound derivatives have shown MIC values comparable to Ampicillin against S. aureus when the N1 position is substituted with a lipophilic group.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a condensation reaction between a benzyl hydrazine and a malononitrile derivative. This method is preferred over the Grob synthesis for its mild conditions and high regioselectivity.

Reagents:

  • Benzyl hydrazine hydrochloride

  • Benzyl 2-cyano-3-ethoxyacrylate (derived from ethyl cyanoacetate and triethyl orthoformate)

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

Workflow:

  • Pre-activation: Dissolve Benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol.

  • Addition: Add Benzyl hydrazine hydrochloride (1.1 eq) followed by dropwise addition of TEA (1.2 eq) at 0°C.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Isolation: Cool to room temperature. The product precipitates as a white/pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Synthesis_Flow Start Start: Benzyl 2-cyano-3-ethoxyacrylate + Benzyl Hydrazine Step1 1. Mix in EtOH, 0°C Add TEA (Base) Start->Step1 Step2 2. Reflux (80°C, 4-6h) Cyclization via Michael Addition Step1->Step2 Step3 3. Cool & Precipitate Recrystallize (EtOH/H2O) Step2->Step3 Product End Product: This compound Step3->Product

Figure 2: One-pot cyclization pathway for the synthesis of the target scaffold.

In Vitro Kinase Assay (FRET-based)

To validate the activity of the synthesized analogs against FGFR or CDK.

Protocol:

  • Preparation: Prepare 3x enzyme solution (FGFR1) and 3x substrate solution (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: Add 10

    
    L of test compound (this compound analog) in 10% DMSO to a 384-well plate.
    
  • Reaction Start: Add 10

    
    L enzyme solution and 10 
    
    
    
    L substrate/ATP mix.
  • Time Course: Incubate at room temperature for 60 minutes.

  • Detection: Add stop solution containing EDTA and a phospho-specific antibody labeled with a FRET donor (e.g., Eu-cryptate).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Antibiotics. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 5-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 5-amino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.